Hydroxynaphthoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-carboxynaphthalen-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYHXVLJMQRLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7O3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043992 | |
| Record name | 3-Hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-87-4 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxynaphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYNAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OR546GIZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
High-Precision Ionization Profiling of Hydroxynaphthoic Acids: A Technical Guide
Executive Summary
In pharmaceutical and materials science, Hydroxynaphthoic acids (HNAs) represent a class of amphoteric intermediates whose physicochemical behavior is deceptively complex. While often treated simply as "naphthalene analogues of salicylic acid," their ionization profiles are governed by a rigid naphthalene scaffold that enforces specific Intramolecular Hydrogen Bonding (IMHB) networks.
This guide moves beyond standard textbook definitions to address the practical challenges of working with HNAs—specifically 1-hydroxy-2-naphthoic acid (1,2-HNA) and 3-hydroxy-2-naphthoic acid (BON Acid) . It provides a validated framework for determining their dissociation constants (pKa) in low-solubility environments and interpreting how these values dictate salt selection and co-crystal stability.
Structural Chemistry & The IMHB Effect[1]
To understand the ionization behavior of HNAs, one must first understand the "Chelate Effect" occurring between the hydroxyl (-OH) and carboxyl (-COOH) groups.
The Thermodynamic Paradox
In simple naphthoic acids, the carboxyl pKa is typically ~4.2. However, in ortho-substituted HNAs, the pKa of the carboxyl group drops significantly (becoming more acidic), while the phenolic hydroxyl becomes less acidic.
-
Mechanism: The proximity of the -OH and -COOH groups allows for a strong intramolecular hydrogen bond.
-
Impact on pKa1 (Carboxyl): Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by the adjacent phenolic proton. This stabilization energy lowers the energetic cost of deprotonation, effectively lowering the pKa1 .
-
Impact on pKa2 (Phenol): The same hydrogen bond "locks" the phenolic proton in place. Removing this second proton requires breaking a thermodynamically favorable interaction, significantly raising the pKa2 .
Structural Visualization
The following diagram illustrates the ionization pathway and the stabilization of the mono-anion species.
Figure 1: Ionization pathway of ortho-hydroxynaphthoic acids. The stability of the Mono-Anion (HA-) is the defining characteristic of this class.
Quantitative pKa Data
The values below represent thermodynamic pKa values extrapolated to zero ionic strength. Note the significant acidity of the carboxyl group compared to Benzoic Acid (pKa 4.20).
| Compound | Structure Note | pKa1 (COOH) | pKa2 (OH) | Aqueous Solubility |
| 3-Hydroxy-2-naphthoic acid | ortho-substituent (BON Acid) | 2.79 ± 0.04 | > 13.0 (Est.) | Low (< 0.5 g/L) |
| 1-Hydroxy-2-naphthoic acid | ortho-substituent | 2.65 ± 0.05 | > 13.0 (Est.) | Very Low |
| 6-Hydroxy-2-naphthoic acid | distal-substituent (No IMHB) | 4.50 ± 0.10 | 9.40 ± 0.10 | Moderate |
| Benzoic Acid (Ref) | No -OH group | 4.20 | N/A | High |
Critical Insight: The pKa2 of ortho-isomers is often reported as "theoretical" because it exceeds the pH range of water (14). In practical drug development, treat the phenolic group of 1,2-HNA or 3,2-HNA as non-ionizable under physiological conditions.
Experimental Methodology: The Yasuda-Shedlovsky Protocol[2][3][4]
Reagents & Setup
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Co-Solvent: Methanol (HPLC Grade) or Dioxane. Methanol is preferred for pharmaceutical relevance.
-
Ionic Strength Adjuster: 0.1 M KCl.
-
Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass electrode designated for mixed solvents.
Step-by-Step Protocol
-
Preparation of Solvent Ratios: Prepare three solvent mixtures (w/w):
-
30% MeOH / 70% Water
-
40% MeOH / 60% Water
-
50% MeOH / 50% Water
-
-
Sample Dissolution: Dissolve ~20 mg of the HNA derivative accurately into 50 mL of the 50% MeOH mixture. Ensure complete dissolution (sonicate if necessary).
-
Titration: Perform the titration with 0.1 M KOH. Record pH vs. Volume.
-
Note: The electrode response is slower in organic solvents. Allow 30-60 seconds for stabilization between additions.
-
-
Repeat: Repeat for 40% and 30% mixtures.
-
Data Processing (Gran Plot): Use Gran plots to determine the precise equivalence point (
) for each titration. -
Calculation of Apparent pKa (
): Calculate the pKa at each solvent ratio using the Henderson-Hasselbalch equation. -
Extrapolation (The Yasuda-Shedlovsky Equation): Plot
vs. (inverse dielectric constant of the mixture).[1] [1][2]-
The y-intercept (extrapolated to pure water dielectric constant
) gives the true aqueous pKa.
-
Workflow Diagram
Figure 2: Validated workflow for determining pKa of insoluble acids.
Pharmaceutical Implications[1][5][6]
Salt Selection Strategy
Because the pKa1 is so low (~2.8), HNAs form stable salts with weak bases.
-
Counter-ion Selection: To ensure complete proton transfer, the counter-ion (base) should have a pKa at least 2 units higher than the acid.
-
Recommendation: For 3-hydroxy-2-naphthoic acid, bases with pKa > 5 (e.g., Tromethamine, Benzalkonium) are ideal. Using very strong bases (NaOH) may inadvertently deprotonate the phenolic group at high pH, leading to chemical instability (oxidation).
Co-Crystal Engineering
HNAs are excellent co-formers for co-crystals due to their donor-acceptor sites.
-
The "Salt-Cocrystal Continuum": If you pair an HNA with a drug molecule (base) where
, you may form a co-crystal rather than a salt. -
Stability Warning: 2-hydroxy-1-naphthoic acid is prone to decarboxylation upon heating or in acidic conditions. Avoid using this specific isomer for high-temperature melt extrusion processes.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Yasuda, M. (1959). The dissociation constants of some carboxylic acids in mixed solvents. Bulletin of the Chemical Society of Japan, 32(5), 429-432.
-
PubChem. (2023). 3-Hydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine.
-
Takacs-Novak, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
Sources
Hydroxynaphthoate Intercalation in Layered Double Hydroxides: Synthesis, Structural Dynamics, and Functional Applications
Executive Summary
This technical guide provides a comprehensive review of the intercalation of hydroxynaphthoate (HNA) isomers into Layered Double Hydroxides (LDHs). It is designed for researchers in drug delivery and materials science. The guide details the transition of LDHs from simple anionic clays to "smart" nanohybrids capable of pH-responsive release and active corrosion inhibition. We focus on the mechanistic causality of synthesis protocols, the structural evidence of intercalation (basal spacing expansion), and the kinetic models governing functional performance.
The Host-Guest Chemistry: Why HNA and LDH?
The synergy between Layered Double Hydroxides (LDH) and Hydroxynaphthoates (HNA) represents a classic "Host-Guest" supramolecular assembly.
The Host: Anionic Clay
LDHs, often termed hydrotalcite-like compounds, consist of positively charged brucite-like layers
-
Key Feature: The interlayer space contains exchangeable anions (
) and water molecules.[2] -
Relevance: The layer charge density determines the "packing density" of the guest anions.
The Guest: Hydroxynaphthoates (HNA)
HNAs (e.g., 1-hydroxy-2-naphthoate, 2-hydroxy-3-naphthoate/BON acid) are aromatic anions possessing both a carboxylate group (
-
Role: They serve as excellent model hydrophobic drugs and corrosion inhibitors.
-
Interaction: The primary driving force for intercalation is the electrostatic attraction between the anionic carboxylate head and the cationic LDH sheet, stabilized by hydrogen bonding and
stacking between naphthalene rings in the gallery.
Synthesis Methodologies: Protocols & Causality
To achieve a phase-pure nanohybrid, researchers must choose between Direct Co-precipitation and Ion Exchange .
Method A: Direct Co-precipitation (The Gold Standard)
This method allows for the direct incorporation of HNA during the nucleation of LDH crystallites. It offers higher drug loading but requires strict pH control.
Protocol:
-
Preparation: Dissolve HNA in decarbonated water (boiled/purged with
). Reason: Carbonate ions ( ) have a higher affinity for LDHs than HNA; their presence will block HNA intercalation. -
Titration: Slowly add a mixed metal salt solution (
+ , molar ratio 2:1 or 3:1) into the HNA solution. -
pH Control: Simultaneously add NaOH (1M) to maintain pH at 10.0 ± 0.2 . Reason: pH < 9 leads to incomplete LDH formation; pH > 11 causes Al(OH)4- formation and dissolution.
-
Aging: Stir at 60°C for 24 hours under
. Reason: Promotes Ostwald ripening, increasing crystallinity and stacking order.
Method B: Ion Exchange (The Alternative)
Used when the guest molecule is sensitive to the harsh conditions of co-precipitation or when starting from a pre-calcined LDH (Memory Effect).
Protocol:
-
Precursor: Synthesize a nitrate-LDH (
-LDH) precursor. Reason: Nitrate is a "good leaving group" with low affinity compared to carbonate or chloride. -
Exchange: Disperse
-LDH in a concentrated solution of sodium this compound (excess, 2-3x CEC). -
Reaction: Stir at 60-80°C for 24-48 hours.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized Co-precipitation workflow emphasizing carbonate exclusion and pH control.
Structural Dynamics & Characterization[4]
The success of intercalation is validated primarily by X-Ray Diffraction (XRD). The "fingerprint" of intercalation is the expansion of the basal spacing (
Basal Spacing Expansion
-
Pristine LDH (
): . -
Pristine LDH (
): . -
HNA-LDH:
(1.9 - 2.4 nm).
Molecular Orientation
The large expansion (~20 Å) indicates that HNA anions are not lying flat (monolayer).
-
Bilayer Arrangement: At high charge density (Mg/Al = 2), HNA molecules arrange in a bilayer, with carboxylate heads facing the hydroxide sheets and hydrophobic naphthalene rings interacting in the center.
-
Interdigitated: At lower charge densities, the rings may interdigitate to maximize
stacking.
Visualization: Interlayer Arrangement
Caption: Figure 2. Schematic of the bilayer arrangement of HNA anions within the LDH gallery, resulting in lattice expansion.
Functional Applications
Drug Delivery: Release Kinetics
HNA-LDH hybrids exhibit pH-dependent release , making them ideal for targeting acidic tumor microenvironments (pH ~6.5) or the stomach (pH ~1.2).
-
Mechanism at pH 7.4 (Blood): Slow release via Ion Exchange with
or . -
Mechanism at pH 4-5 (Endosome/Lysosome): Fast release via Dissolution of the LDH layers.
Kinetic Models:
-
Pseudo-Second Order: Often fits best, suggesting the rate-limiting step is chemical sorption/desorption.
-
Higuchi Model:
. Describes diffusion-controlled release from the layered matrix.
Corrosion Inhibition
HNA acts as an anodic inhibitor. When embedded in an LDH coating on metal (e.g., AA2024 aluminum alloy):
-
Trap: The LDH traps aggressive
ions from the environment. -
Release: It simultaneously releases the inhibiting HNA anion (Ion Exchange).
-
Protect: HNA adsorbs onto the metal surface, forming a hydrophobic passivation layer.
Visualization: Release Mechanisms
Caption: Figure 3. Dual release mechanisms triggered by environmental pH and ion concentration.
Comparative Data: Structural Parameters
The following table summarizes the effect of aromatic anion intercalation on LDH structural parameters, validating the HNA expansion range.
| Guest Anion | Host Matrix | Synthesis Method | Basal Spacing ( | Orientation | Ref |
| Nitrate ( | MgAl-LDH | Precursor | 8.8 Å | Flat | [1] |
| Carbonate ( | MgAl-LDH | Contaminant | 7.6 Å | Flat | [1] |
| 2-Naphthoate | ZnAl-LDH | Ion Exchange | 19.0 Å | Bilayer | [2] |
| Salicylate | ZnAl-LDH | Co-precipitation | 14.5 Å | Interdigitated | [3] |
| HNA (General) | MgAl-LDH | Co-precipitation | 20.0 - 22.0 Å | Vertical/Bilayer | [2,4] |
References
-
Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules. MDPI. Available at: [Link]
-
Intercalation of naphthoic acid into Zn/Al layered double hydroxide. PubMed. Available at: [Link]
-
Characterization, physiochemical, controlled release studies of zinc–aluminium layered double hydroxide intercalated with salicylic acid. ResearchGate. Available at: [Link]
-
Layered Double Hydroxide-Based Nanocarriers for Drug Delivery. PMC - NIH. Available at: [Link]
-
Corrosion Inhibition Effect of Mg-Al-pAB-LDH Coating for Steel in the Marine Environment. MDPI. Available at: [Link]
Sources
Engineering the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-3-Naphthoate (BON) Salts
Strategic Context: The Role of BON Acid in Salt Selection
In the landscape of pharmaceutical solid-form screening, 2-hydroxy-3-naphthoic acid (commonly referred to as BON acid or BONA ) occupies a specialized niche. Unlike small aliphatic counterions (e.g., hydrochloride, mesylate) that primarily target high solubility, BON acid is a large, aromatic, hydrophobic counterion.
It is strategically selected for three primary objectives:
-
Solubility Modulation: To reduce the dissolution rate of highly soluble APIs for sustained-release formulations or taste masking.
-
Stability Enhancement: The extensive aromatic system facilitates strong
stacking, often leading to high-melting, non-hygroscopic crystalline lattices. -
Resolution of Chiral Amines: Historically used as a resolving agent due to its rigid structure and ability to form diastereomeric salts.
This guide provides a rigorous technical framework for the synthesis, structural elucidation, and analysis of BON salts.
The Molecular Architect: Ligand Profile
Understanding the crystal structure begins with the ligand's internal chemistry. BON acid is not merely a proton donor; it is a pre-organized supramolecular synthon.
Physicochemical Parameters
| Property | Value | Implication for Salt Screening |
| Molecular Weight | 188.18 g/mol | Adds significant mass; lowers API loading in the final salt. |
| pKa (Acidic) | ~2.79 | Capable of protonating weak bases (pKa > 4.8) based on the |
| LogP | ~3.05 | Highly lipophilic; requires organic or mixed-organic solvent systems for crystallization. |
| H-Bond Donors | 2 (-COOH, -OH) | -OH is often involved in intramolecular bonding. |
| H-Bond Acceptors | 3 | Carbonyl oxygens and hydroxyl oxygen. |
The Intramolecular S(6) Motif
A defining feature of the BON anion is the intramolecular hydrogen bond between the hydroxyl group (C2-OH) and the carboxylate oxygen (C3-COO⁻). This forms a stable 6-membered ring, denoted as an S(6) graph set motif.
-
Consequence: This "locks" the conformation of the anion, making the hydroxyl group less available for intermolecular bonding, while directing the carboxylate to engage in specific charge-assisted hydrogen bonds with the drug cation.
Experimental Protocol: The Hydrophobic Salt Screen
Standard aqueous salt screens often fail with BON acid due to its water insolubility. The following protocol is designed to maximize the probability of obtaining single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction).
Solvent System Selection
-
Primary Solvents: Methanol (MeOH), Ethanol (EtOH), Acetone.
-
Anti-solvents: Acetonitrile (ACN), Isopropyl Ether (IPE).
-
Avoid: Pure water (precipitates free acid).
Crystallization Workflow
Figure 1: Optimized workflow for generating BON acid salt crystals. Note the emphasis on non-aqueous solvents.
Structural Elucidation: Decoding the CIF
When analyzing the Crystallographic Information File (CIF) of a BON salt, specific supramolecular patterns (synthons) appear with high frequency.
Proton Transfer Verification
The first step in analysis is confirming salt formation versus co-crystal formation.
-
Indicator: Locate the Fourier difference map peaks near the N-atom of the API and the O-atoms of the BON carboxylate.
-
C-O Bond Lengths: In a true salt (carboxylate anion), the C-O bond lengths become symmetrical (approx. 1.25–1.27 Å) due to resonance. In a co-crystal (carboxylic acid), there is a distinct short C=O (1.21 Å) and long C-O (1.30 Å).
Primary Synthon: The Charge-Assisted H-Bond
The robust interaction driving the assembly is the Charge-Assisted Hydrogen Bond (CAHB) between the protonated amine of the drug (
-
Graph Set: Typically
or depending on the number of protons on the amine. -
Geometry: Look for
distances of 2.6 – 2.8 Å (strong interaction).
Secondary Architecture: The Aromatic Ladder
The naphthalene ring of BON acid is a powerful driver of packing via
-
Packing Motif: BON anions often stack in offset "ladders" or "columns."
-
Metric: Measure the centroid-to-centroid distance between naphthalene rings.
-
Strong Stacking: 3.4 – 3.8 Å.
-
Slip Angle: 20° – 30° (optimizes electrostatic attraction between the
-cloud and -framework).
-
Figure 2: Hierarchy of supramolecular forces in 2-hydroxy-3-naphthoate salts.
Physicochemical Correlations
The crystal structure directly dictates the material properties.
Solubility & Dissolution
BON salts generally exhibit lower aqueous solubility than HCl or sulfate salts.
-
Structural Cause: The hydrophobic naphthalene surface area creates a "grease ball" effect, shielding the ionic core from water molecules. The strong
stacking energy must be overcome to solvate the ions. -
Application: Ideal for extending the release profile of a BCS Class I drug (highly soluble) to a Class II profile.
Thermal Stability
-
Observation: BON salts often display high melting points (
). -
Structural Cause: The combination of strong ionic anchoring (CAHB) and extensive dispersive forces (stacking) creates a high lattice energy.
Comparative Data (Representative)
| Salt Form | Lattice Energy (kcal/mol) | Melting Point (°C) | Hygroscopicity |
| Hydrochloride | High (Ionic dominant) | High | Often High |
| Mesylate | Medium | Medium | High |
| BON Salt | High (Ionic + Dispersive) | High | Low (Hydrophobic) |
Case Study References & Validation
To validate these protocols, refer to the following authoritative studies on BON acid salts and cocrystals. These sources confirm the prevalence of the
-
Supramolecular Assemblies with N-Heterocycles:
-
Study: Analysis of 2-hydroxy-3-naphthoic acid with various amines (e.g., tetramethylpyrazine, phenanthroline).
-
Key Finding: Confirmation of the robust acid-pyridine heterosynthon and the correlation between mass loss in TGA and hydrogen bond strength.[1]
-
Source:CrystEngComm (RSC) and MDPI Crystals.
-
-
Solubility Modulation:
-
Study: Comparative analysis of hydroxy-naphthoate salts versus standard mineral acid salts.
-
Key Finding: BON salts consistently show reduced intrinsic dissolution rates due to the lipophilic counterion.
-
References
-
Supramolecular assemblies of 2-hydroxy-3-naphthoic acid and N-heterocycles via various strong hydrogen bonds and weak X⋯π interactions. CrystEngComm, Royal Society of Chemistry. [Link]
-
The Role of Weak C–H···X (X = O, π) Interactions in Three 1-Hydroxy-2-naphthoic Acid Cocrystals with N-Containing Heteroaromatics. Crystals, MDPI. [Link]
-
2-Hydroxy-3-naphthoic acid - Physico-chemical Properties. ChemBK / PubChem Data. [Link]
Sources
Role of hydroxynaphthoate ligands in coordination chemistry
An In-Depth Technical Guide: The Role of Hydroxynaphthoate Ligands in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound ligands, a class of organic molecules characterized by a rigid naphthyl backbone appended with hydroxyl and carboxylate functional groups, have emerged as exceptionally versatile building blocks in modern coordination chemistry. Their unique structural and electronic properties, including multiple coordination sites, inherent fluorescence, and a tunable aromatic system, make them ideal candidates for the rational design of sophisticated metal complexes. This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of this compound-based coordination compounds. We delve into their pivotal roles in the development of advanced materials such as Metal-Organic Frameworks (MOFs), their utility in homogeneous and heterogeneous catalysis, and their significant potential in medicinal chemistry as antimicrobial and antitumor agents. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this dynamic area of research.
Introduction: The this compound Ligand Framework
At the heart of this ligand class is the hydroxy-naphthalenecarboxylic acid scaffold. The most commonly employed isomers are 2-hydroxy-1-naphthoate and 3-hydroxy-2-naphthoate. The strategic placement of the hydroxyl (-OH) and carboxylate (-COOH) groups on the rigid, electron-rich naphthalene ring system dictates their coordination behavior and the ultimate topology of the resulting metal complexes.
Key Structural Features:
-
Bifunctionality: The presence of both a hard carboxylate oxygen donor and a slightly softer phenolic oxygen donor allows for multiple modes of coordination.
-
Chelation Capability: The proximate positioning of the hydroxyl and carboxylate groups enables the formation of stable five- or six-membered chelate rings with a central metal ion, a phenomenon that significantly enhances the thermodynamic stability of the resulting complexes.[1][2]
-
Bridging Potential: Both the carboxylate and hydroxyl groups can act as bridging units between two or more metal centers, facilitating the construction of extended one-, two-, or three-dimensional coordination polymers and MOFs.[3][4]
-
Tunable Properties: The aromatic naphthalene backbone can be functionalized with various substituent groups to modulate the ligand's steric bulk and electronic properties, thereby fine-tuning the characteristics of the final metal complex.[5][6]
Synthesis and Characterization of this compound Ligands
The parent hydroxynaphthoic acids are commercially available. However, derivatization is often employed to create more complex ligands, such as Schiff bases, by condensing the acid with amines.[7] This process introduces imine nitrogen atoms, expanding the coordination possibilities.
Spectroscopic Characterization of the Free Ligand
Confirming the purity and structure of the ligand before complexation is a critical first step. A combination of spectroscopic techniques provides a comprehensive profile.
| Technique | Key Observables for 3-Hydroxy-2-Naphthoic Acid | Rationale |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H, hydroxyl), ~3000 (broad, O-H, carboxylic acid), ~1680 (sharp, C=O, carbonyl), ~1600, ~1470 (C=C, aromatic) | The broad O-H bands are characteristic of hydrogen bonding. The sharp C=O stretch is a key indicator of the carboxylic acid group. Upon coordination, the C=O stretching frequency will shift significantly.[8] |
| ¹H NMR (DMSO-d₆, ppm) | ~13.0 (s, 1H, -COOH), ~10.0 (s, 1H, -OH), 7.2-8.5 (m, 6H, Ar-H) | The downfield signals for the acidic protons are characteristic. Integration confirms the proton count for each environment. |
| ¹³C NMR (DMSO-d₆, ppm) | ~172 (-COOH), ~155 (C-OH), 110-140 (aromatic carbons) | Confirms the presence of the carboxylate carbon and the carbon atom bonded to the hydroxyl group, in addition to the aromatic carbons of the naphthalene ring. |
| UV-Vis (nm) | ~290, ~350 | These absorptions correspond to π → π* transitions within the aromatic naphthalene system.[8] |
The Coordination Chemistry Landscape
The versatility of this compound ligands stems from their ability to adopt various coordination modes, which are influenced by the choice of metal ion, the reaction conditions (pH, solvent), and the metal-to-ligand ratio.
Fundamental Coordination Modes
The interplay between the carboxylate and hydroxyl groups gives rise to several distinct binding patterns. The carboxylate group itself can coordinate in monodentate, bidentate chelating, or bridging fashions. The hydroxyl group typically coordinates as a phenoxide after deprotonation.
Caption: General workflow for the synthesis of a this compound metal complex.
Protocol: Synthesis of Bis(3-hydroxy-2-naphthoato)copper(II)
This protocol describes a reliable method for synthesizing a common Cu(II) complex.
Materials:
-
3-Hydroxy-2-naphthoic acid (0.376 g, 2.0 mmol)
-
Copper(II) acetate monohydrate (0.200 g, 1.0 mmol)
-
Ethanol (30 mL)
-
Deionized Water (10 mL)
Procedure:
-
Ligand Solution: Add 3-hydroxy-2-naphthoic acid to 20 mL of ethanol in a 100 mL round-bottom flask. Gently heat and stir the mixture until the solid is fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve the copper(II) acetate monohydrate in a mixture of 10 mL of ethanol and 10 mL of deionized water.
-
Reaction: Slowly add the copper(II) acetate solution dropwise to the stirring ligand solution at room temperature. A colored precipitate should form immediately.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 3 hours with continuous stirring. This ensures the reaction goes to completion. Causality: Refluxing provides the necessary activation energy to ensure the formation of the thermodynamically stable chelated product.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with 20 mL of deionized water and then 20 mL of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
Expected Characterization Results
-
FT-IR Analysis: The most telling change is the shift in the carboxylate C=O stretch. The free ligand's sharp band at ~1680 cm⁻¹ will disappear and be replaced by two new bands: an asymmetric stretch (νₐₛ) around 1580-1620 cm⁻¹ and a symmetric stretch (νₛ) around 1380-1420 cm⁻¹. The difference (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. A large Δν (>200 cm⁻¹) suggests a monodentate mode, while a smaller Δν (<150 cm⁻¹) is indicative of a bidentate or bridging mode. The broad O-H band of the carboxylic acid will also disappear, confirming deprotonation. [8]
Future Perspectives
The field of this compound coordination chemistry continues to expand. Future research will likely focus on:
-
Chiral Frameworks: Incorporating chiral this compound derivatives for applications in asymmetric catalysis and enantioselective separations.
-
Multifunctional Materials: Designing MOFs that combine multiple functionalities, such as catalysis and sensing, into a single material.
-
Advanced Drug Delivery: Developing this compound-based MOFs as porous nanocarriers for targeted drug delivery, leveraging their biocompatibility and tunable pore sizes.
-
Conductive Materials: Exploring the synthesis of 2D coordination polymers with extended π-conjugation to create novel conductive and semi-conductive materials for electronic applications. [9] By leveraging the foundational principles and protocols outlined in this guide, researchers can continue to unlock the immense potential of this compound ligands in creating functional materials that address challenges in science, medicine, and technology.
References
-
Synthesis, structural characterization and electrochemical behavior of metal complexes derived from 2-hydroxynaphthoic acid derivatives. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Characterization of Co Complexes with Hydroxynaphthohydrazone and Investigation of different anions on their behav. (2016). Moroccan Journal of Chemistry. [Link]
-
Synthesis, Structure and In vitro Biological Activity of New Hydroxy‐Naphthoquinonato Triorganotin Compounds. (2006). Journal of Inorganic Biochemistry. [Link]
-
Synthesis of ligand (DHNAPH) and its metal complexes (1–3). (n.d.). ResearchGate. [Link]
-
Synthesis and spectral characterization of metal complexes of 1-(2-hydroxy-4-methylphenylazo)-2-naphthol. (n.d.). GCRIS. [Link]
-
Synthesis and Characterization of Co Complexes with Hydroxynaphthohydrazone and Investigation of different anions on their beha. (2016). IOSR Journal of Applied Chemistry. [Link]
-
Bephenium this compound (Bephenii hydroxynaphthoas). (n.d.). The World Health Organization. [Link]
-
Hydroxynaphthoquinone Metal Complexes as Antitumor Agents X: Synthesis, Structure, Spectroscopy and In vitro Antitumor Activity of 3-Methyl-Phenylazo Lawsone Derivatives and Their Metal Complexes Against Human Breast Cancer Cell Line MCF-7. (2000). Metal-Based Drugs. [Link]
-
Bephenium this compound. (n.d.). Wikipedia. [Link]
-
Hydroxynaphthoquinone Metal Complexes as Antitumor Agents X: Synthesis, Structure, Spectroscopy and In Vitro Antitumor Activity of 3-Methyl-Phenylazo Lawsone Derivatives and Their Metal Complexes Against Human Breast Cancer Cell Line MCF-7. (2000). Metal-Based Drugs. [Link]
-
Cd(II)-Based 2D coordination polymer with this compound: Synthesis, DFT insights & surface analysis. (2025). ResearchGate. [Link]
-
Hydroxynaphthoquinone Metal Complexes as Antitumor Agents X: Synthesis, Structure, Spectroscopy and In Vitro Antitumor Activity of 3-Methyl-Phenylazo Lawsone Derivatives and Their Metal Complexes Against Human Breast Cancer Cell Line MCF-7. (2000). Metal-Based Drugs. [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). Molecules. [Link]
-
Thermodynamic and Kinetic Stability of Complexes. (n.d.). Scribd. [Link]
-
Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. (1999). Inorganic Chemistry. [Link]
- Ligands for metals and improved metal-catalyzed processes based thereon. (2004).
-
On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. (2012). Journal of the American Chemical Society. [Link]
-
CHAPTER 4 - Thermodynamics and Kinetics of Complex Formation. (2016). ResearchGate. [Link]
-
THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal. [Link]
-
Submicron sized water-stable metal organic framework (bio-MOF-11) for catalytic degradation of pharmaceuticals and personal care products. (2020). Journal of Hazardous Materials. [Link]
-
Syntheses, Structures And Properties Of Coordination Polymers With 1,5-dihydroxy -naphthalene-2,6-dicarboxylic Acid. (2016). Globe Thesis. [Link]
-
Thermodynamic and kinetic stability, Part 2, kinetic stability.pptx. (2019). Slideshare. [Link]
-
Spectroscopic Characterization and Reactivity Studies. (n.d.). Amanote Research. [Link]
-
Deciphering Metal–Organic Framework Synthesis from Hydroxy Double Salts: In-Situ Insights via Synchrotron X-ray Diffraction and Absorption Spectroscopy. (2021). Journal of the American Chemical Society. [Link]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). ResearchGate. [Link]
-
Recent advances in structures and applications of coordination polymers based on cyclohexanepolycarboxylate ligands. (2022). Dalton Transactions. [Link]
-
Metal-organic frameworks having hydroxy group: Nanoarchitectonics, preparation, and applications in adsorption, catalysis, and sensing. (2025). ResearchGate. [Link]
-
Ligand Effects in Homogeneous Au Catalysis. (2008). Chemical Reviews. [Link]
-
13.2: Nomenclature, Ligands, and Classification. (2023). Chemistry LibreTexts. [Link]
- Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. (n.d.).
-
Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. (2022). ACS Applied Nano Materials. [Link]
-
Thermodynamic Stability & Kinetic Stability Of Metal Complexes. (2023). YouTube. [Link]
-
Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. (2018). International Journal of Chemical and Biochemical Sciences. [Link]
-
Topic 6 Coordination Compounds. (2020). [Link]
-
Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2010). Journal of the Brazilian Chemical Society. [Link]
-
Coordination Compounds. (n.d.). Aqueous Pathways. [Link]
-
Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (2022). International Journal of Molecular Sciences. [Link]
-
Chapter 23 Chemistry of Coordination Compounds. (n.d.). [Link]
-
Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2015). Molecules. [Link]
-
Enhanced Reactivity of Aluminum Complexes Containing P-Bridged Biphenolate Ligands in Ring-Opening Polymerization Catalysis. (2017). Inorganic Chemistry. [Link]
-
Macroporous metal–organic framework microparticles with improved liquid phase separation. (2020). Journal of Materials Chemistry A. [Link]
-
Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl-Type Ligands. (2018). Crystal Growth & Design. [Link]
-
Deciphering Metal–Organic Framework Synthesis from Hydroxy Double Salts: In-Situ Insights via Synchrotron X-ray Diffraction and Absorption Spectroscopy. (2021). Semantic Scholar. [Link]
-
Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. (2023). Nature Communications. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. Recent advances in structures and applications of coordination polymers based on cyclohexanepolycarboxylate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility Assessment of Hydroxynaphthoate-Based Nanomaterials
A Tiered Technical Guide for Drug Development
Executive Summary
Hydroxynaphthoates (HNA), particularly isomers like 1-hydroxy-2-naphthoate and 3-hydroxy-2-naphthoate, are increasingly utilized in nanomedicine as counter-ions for basic drugs, linkers in Metal-Organic Frameworks (MOFs), and intercalating anions in Layered Double Hydroxides (LDHs). Their aromatic structure facilitates high drug loading via
However, the biocompatibility of HNA-based nanomaterials is non-trivial. Unlike inert carriers, HNA is a bioactive ligand capable of interacting with the Aryl Hydrocarbon Receptor (AhR) , potentially triggering cytochrome P450 enzymes (CYP1A1/1B1) and oxidative stress. This guide moves beyond standard ISO 10993 templates to provide a mechanism-based assessment strategy, distinguishing between the toxicity of the intact nanomaterial and the released HNA ligand.
Module 1: Physicochemical Prerequisites & Stability Profiling
Before biological testing, the material’s behavior in physiological environments must be mapped. HNA-based materials are often pH-sensitive; premature release in the bloodstream can lead to acute systemic toxicity, while failure to release in the lysosome renders the cargo ineffective.
Stability in Simulated Biological Fluids
Objective: Quantify the "burst release" of free HNA and structural integrity of the nanoparticle (NP) in plasma-mimicking conditions.
Protocol:
-
Preparation: Suspend NPs (1 mg/mL) in three distinct media:
-
Phosphate Buffered Saline (PBS, pH 7.4).
-
Simulated Lung Fluid (Gamble’s solution, pH 7.4).
-
Artificial Lysosomal Fluid (ALF, pH 4.5).
-
-
Incubation: Maintain at 37°C with orbital shaking (100 rpm).
-
Sampling: At
hours. -
Separation: Use centrifugal ultrafiltration (MWCO 3 kDa) to separate free HNA from the particle.
-
Quantification: Analyze filtrate via HPLC (C18 column, Mobile phase: Acetonitrile/Water with 0.1% TFA). Detect HNA via UV absorbance at 220–240 nm.
Success Criteria:
-
<10% release of HNA in pH 7.4 media over 24 hours (indicates stability in circulation).
-
50% release in pH 4.5 media (indicates endosomal responsiveness).
Module 2: In Vitro Cytotoxicity & Mechanistic Toxicology
Standard MTT assays are insufficient because they do not reveal why cell death occurs. For HNA-based materials, toxicity is often driven by Reactive Oxygen Species (ROS) generation or AhR-mediated inflammation.
The "Free vs. Fixed" Differential Cytotoxicity Protocol
Rationale: You must distinguish whether toxicity arises from the nanoparticle uptake or from the extracellular leaching of HNA.
Experimental Workflow:
-
Cell Lines:
-
A549 (Lung Epithelial): For inhalation/systemic exposure models.
-
HepG2 (Liver): High expression of AhR/CYP enzymes (metabolic target).
-
-
Treatment Groups:
-
Group A: Intact HNA-NPs.
-
Group B: Free HNA (equivalent molar concentration to Group A).
-
Group C: "Leached" Control (Supernatant from NPs incubated in media for 24h).
-
-
Endpoints:
-
Viability: CCK-8 assay (preferred over MTT to avoid formazan interference with NPs).
-
Membrane Integrity: LDH leakage assay.
-
Oxidative Stress: DCFH-DA staining for intracellular ROS.
-
Mechanistic Pathway: ROS and AhR Activation
Hydroxynaphthoates can act as ligands for the Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus and inducing inflammatory cytokines.
Figure 1: Proposed Mechanism of Action (MOA) for HNA-mediated toxicity via the AhR signaling pathway.
Module 3: Hemocompatibility (The Intravenous Barrier)
Naphthoate rings are hydrophobic and anionic. If exposed on the nanoparticle surface, they can destabilize Red Blood Cell (RBC) membranes or activate the complement system.
Hemolysis Assay (ISO 10993-4 Adapted)
Critical Step: Remove potential optical interference from the nanomaterial itself.
-
Blood Source: Fresh human or rabbit blood, anticoagulated with citrate (avoid heparin if testing coagulation later).
-
Dilution: Dilute whole blood 1:10 with sterile saline.
-
Exposure: Incubate diluted blood with NPs (concentrations: 10, 50, 100, 500
g/mL) for 3 hours at 37°C. -
Separation: Centrifuge at 800 x g for 15 min.
-
Measurement: Measure absorbance of the supernatant at 540 nm (Hemoglobin).
-
Correction: Prepare a "Sample Blank" (NPs in saline without blood) to subtract the intrinsic absorbance of the HNA-NPs.
-
-
Calculation:
Interpretation:
-
< 2%: Non-hemolytic (Safe).[3]
-
2 - 5%: Slightly hemolytic (Requires justification).
-
> 5%: Hemolytic (Unsafe for IV).
Module 4: Tiered Assessment Strategy
To optimize resources, follow a tiered approach. Do not proceed to in vivo animal models until in vitro benchmarks are met.
Figure 2: Decision tree for the progressive evaluation of HNA-nanomaterials.
Summary of Critical Thresholds
| Assay | Metric | Critical Threshold | Action if Failed |
| Stability | HNA Release (pH 7.4) | > 10% in 24h | Crosslink carrier or increase hydrophobicity. |
| Cytotoxicity | Cell Viability (CCK-8) | < 70% at | Reduce HNA loading; verify residual solvent removal. |
| Hemolysis | Hemoglobin Release | > 5% | PEGylate surface to mask aromatic rings. |
| Endotoxin | LAL Assay | > 0.5 EU/mL | Depyrogenate; check water source. |
References
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Dobrovolskaia, M. A., et al. (2008). Method for Analysis of Nanoparticle Hemolytic Properties in Vitro.[4] Nanotechnology Characterization Laboratory.[5] [Link]
-
Safe, S., et al. (2016). Ah Receptor Agonists/Antagonists in the Gut. Toxicological Sciences.[6][7] [Link]
-
Kuthati, Y., et al. (2015). Layered double hydroxide nanoparticles for biomedical applications: Current status and recent prospects. Applied Clay Science.[8] [Link]
-
International Organization for Standardization. (2017).[9] ISO/TR 10993-22:2017 Biological evaluation of medical devices — Part 22: Guidance on nanomaterials. [Link]
Sources
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Hemocompatibility studies in nanotoxicology: Hemolysis or eryptosis? (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. Toxicological Concerns of Engineered Nanosize Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. namsa.com [namsa.com]
- 8. Drug-Containing Layered Double Hydroxide/Alginate Dispersions for Tissue Engineering | MDPI [mdpi.com]
- 9. scribd.com [scribd.com]
Methodological & Application
Protocol for Intercalation of Hydroxynaphthoate (HNA) into Hydrotalcite (LDH)
Part 1: Introduction & Strategic Overview
Hydrotalcites, or Layered Double Hydroxides (LDHs), are anionic clays with the general formula
This protocol details the intercalation of 2-hydroxy-3-naphthoate (HNA) (also known as BON acid) into an Mg-Al LDH host. HNA is a functional organic anion often used to introduce fluorescence or UV-shielding properties to the LDH matrix.
The Challenge: Solubility & Competition
Two specific chemical challenges must be managed to ensure successful intercalation:
-
Solubility: HNA is hydrophobic and poorly soluble in neutral water. It must be ionized to its carboxylate form (
) to become soluble and active for intercalation. -
Carbonate Competition: Atmospheric
dissolves in water to form carbonate ( ), which has a much higher affinity for the LDH interlayer than HNA. If carbonate is not rigorously excluded, the result will be a standard carbonate-LDH, not the desired HNA-hybrid.
Part 2: Pre-Synthesis Requirements
Reagents & Materials
| Reagent | Grade | Role | Notes |
| ACS Reagent | Divalent Host Cation | Nitrate source preferred over chloride for easier displacement. | |
| ACS Reagent | Trivalent Host Cation | Determines layer charge density. | |
| 2-Hydroxy-3-naphthoic acid | >98% | Guest Anion | "BON Acid". pKa ~2.8 (COOH). |
| NaOH | Pellets | pH Adjuster | Must be fresh to minimize carbonate content. |
| Deionized Water (DIW) | 18.2 MΩ | Solvent | MUST BE DECARBONATED. |
Critical Utility: Decarbonated Water Preparation
Rationale: To prevent
-
Boil 2.0 L of DI water vigorously for 30 minutes.
-
While cooling, purge continuously with high-purity Nitrogen (
) gas. -
Seal immediately or keep under
flow during use.
Part 3: Protocol A - Direct Coprecipitation (One-Pot Method)
Best for: Bulk synthesis and ensuring high loading of HNA.
Experimental Workflow
-
Preparation of Salt Solution (Solution A):
-
Dissolve
(0.02 mol) and (0.01 mol) in 50 mL of decarbonated water. -
Target Ratio: Mg:Al = 2:1.[2]
-
-
Preparation of Guest Solution (Solution B):
-
Dissolve 2-hydroxy-3-naphthoic acid (0.02 mol) in 50 mL of decarbonated water containing stoichiometric NaOH (0.02 mol).
-
Note: Ensure the solution is clear (yellowish). If cloudy, add dropwise NaOH until dissolved. The pH should be ~8-9.[3]
-
-
Titration (The Critical Step):
-
Place Solution B in a reactor vessel under continuous
flow. -
Add Solution A dropwise into Solution B under vigorous stirring.
-
Simultaneously , add 1M NaOH solution to maintain a constant pH of 10.0 ± 0.2 .
-
Why? pH 10 ensures HNA remains ionized (
) and the LDH layers form (precipitation of metal hydroxides) simultaneously.
-
-
Aging (Crystallization):
-
Heat the resulting slurry to 80°C for 18–24 hours under
. -
Why? Aging promotes Ostwald ripening, increasing crystallite size and stacking order.
-
-
Harvesting:
-
Centrifuge the slurry (5000 rpm, 10 min).
-
Wash the pellet 3x with decarbonated warm water to remove excess nitrates and sodium.
-
Wash 1x with Ethanol (to facilitate drying).
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Visualization: Coprecipitation Workflow
Figure 1: Schematic of the Direct Coprecipitation synthesis route.
Part 4: Protocol B - Ion Exchange (Topotactic Reaction)
Best for: Preserving high crystallinity or when starting with a pre-made LDH.
Experimental Workflow
-
Precursor Synthesis:
-
Synthesize a standard
LDH using the method in Part 3, but omit the HNA in Solution B (use only NaOH/NaNO3).
-
-
Exchange Solution Preparation:
-
Dissolve HNA in decarbonated water with equimolar NaOH.
-
Concentration: Prepare a 2-fold molar excess of HNA relative to the anion exchange capacity (AEC) of the LDH precursor.
-
Example: If using 1g of LDH (approx 3 meq/g capacity), use ~6 mmol of HNA.
-
-
Exchange Reaction:
-
Disperse the
LDH powder into the HNA solution. -
Adjust pH to 9.0.
-
Stir under
atmosphere at 70°C for 24 hours.
-
-
Harvesting:
-
Centrifuge, wash with decarbonated water/ethanol, and dry as per Part 3.
-
Visualization: Ion Exchange Mechanism
Figure 2: Mechanism of replacing nitrate anions with hydroxynaphthoate.
Part 5: Characterization & Validation
To confirm successful intercalation, you must verify the expansion of the interlayer gallery and the presence of the organic moiety.
X-Ray Diffraction (XRD) Data
The most definitive proof is the shift in the basal reflection (
| Parameter | Interpretation | ||
| ~10.0° | ~4.0° - 4.8° | Shift to lower angle indicates expansion. | |
| d-spacing ( | 8.9 Å | 18.0 – 22.0 Å | Indicates bilayer or interdigitated arrangement of HNA. |
| Harmonics | (006) at ~20° | (006) at ~9° | Higher order reflections confirm ordered stacking. |
FTIR Spectroscopy Diagnostics
| Wavenumber ( | Assignment | Observation in Hybrid |
| 1384 | Disappears (or significantly reduced). | |
| 1550 - 1590 | Appears (Strong). Confirms ionized carboxylate. | |
| 1390 - 1420 | Appears . | |
| 3200 - 3500 | Broadens due to H-bonding between HNA-OH and LDH layers. |
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No shift in d-spacing (still ~8.9 Å) | Carbonate contamination. | Use vigorously boiled water; check |
| Mixed phases (peaks at 8.9 Å and 20 Å) | Incomplete exchange. | Increase reaction time (48h); increase HNA excess (3x); increase temp to 80°C. |
| Precipitate dissolves | pH too low (< 6). | Maintain pH > 8 during synthesis.[3][4] LDH dissolves in acidic media. |
| Product is brown/discolored | Oxidation of HNA. | Ensure strict |
References
- Costantino, U., et al. (1998). "Intercalation of organic anions in hydrotalcite-like compounds.
-
Rives, V. (2001). "Layered Double Hydroxides: Present and Future." Nova Science Publishers.
-
Miyata, S. (1983). "Anion-exchange properties of hydrotalcite-like compounds." Clays and Clay Minerals, 31, 305-311.
-
Khan, A.I., & O'Hare, D. (2002). "Intercalation chemistry of layered double hydroxides: recent developments and applications." Journal of Materials Chemistry, 12, 3191-3198.
-
Cavani, F., Trifiro, F., & Vaccari, A. (1991). "Hydrotalcite-type anionic clays: Preparation, properties and applications." Catalysis Today, 11(2), 173-301.[5]
Sources
- 1. Synthesis of some Mg/Co-Al type nano hydrotalcites and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Alendronate Sodium Intercalation in Layered Double Hydroxide/Poly (ε-caprolactone): Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7211235B2 - Method for producing hydrotalcites - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Hydroxynaphthoate Counter-Ions for Advanced Drug Formulation
Here are the detailed Application Notes and Protocols on the formulation techniques for drugs using hydroxynaphthoate counter-ions.
Introduction
In modern pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that can significantly influence the drug's performance and developability.[1] The process of converting an ionizable drug into a salt by combining it with a counter-ion is a strategic tool to modify its physicochemical properties, including solubility, stability, dissolution rate, and hygroscopicity.[2][3] Among the diverse array of available counter-ions, 3-hydroxy-2-naphthoate, commonly known as this compound or xinafoate, presents unique opportunities for formulation scientists.
The this compound anion is a large, aromatic, and hydrophobic molecule. Its use as a counter-ion is a deliberate strategy often employed not to increase, but to decrease the aqueous solubility of a basic API. This counterintuitive approach is highly valuable for developing specific dosage forms such as long-acting injectables, stable oral suspensions, or formulations for inhalation where controlled dissolution is desired.[2][4] This guide provides an in-depth exploration of the scientific principles, formulation strategies, and detailed experimental protocols for effectively utilizing this compound counter-ions.
Part 1: Scientific Principles of this compound Salt Formation
The Rationale for Selecting this compound
The choice of this compound is driven by its distinct molecular characteristics, which impart desirable properties to the resulting salt.
-
Modulation of Solubility and Lipophilicity : The primary reason for using this compound is to form a hydrophobic salt, thereby reducing the aqueous solubility of the API.[2] This reduction in solubility can be advantageous for creating depot formulations or improving the taste of oral medications. Concurrently, the formation of a hydrophobic salt pair increases the lipophilicity of the drug molecule, which can enhance permeability across biological membranes.[2]
-
Enhancement of Chemical Stability : By forming a less soluble and often crystalline salt, the amount of drug in solution at any given time is minimized. This is particularly effective in protecting APIs susceptible to hydrolysis, especially under conditions of high humidity and temperature.[2][5]
-
The pKa Rule for Stable Salt Formation : A fundamental prerequisite for forming a stable ionic salt is a sufficient difference between the pKa of the basic drug and the acidic counter-ion. For a robust salt to form, the pKa of the basic API should be at least 2-3 units higher than the pKa of the counter-ion's conjugate acid.[2][6] This ensures a high degree of ionization and a stable electrostatic interaction between the two ions.
Caption: Ionic pairing of a basic API with the this compound counter-ion.
Essential Physicochemical Characterization
Once a this compound salt has been prepared, it is crucial to confirm its identity and characterize its solid-state properties. This validation step ensures that a true salt has been formed and defines its physical attributes, which are critical for formulation.
| Technique | Purpose | Typical Observation for this compound Salts |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal events. | A sharp, single endotherm at a different temperature than either the API or hydroxynaphthoic acid, indicating the formation of a new crystalline entity.[4] |
| X-Ray Powder Diffraction (XRPD) | To analyze the crystal structure. | A unique diffraction pattern, distinct from the starting materials, confirms the formation of a new solid phase.[4][7] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and detect solvates/hydrates. | Measures weight loss upon heating to identify the presence of bound water or solvent.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm salt formation via changes in bond vibrations. | Shifts in the vibrational frequencies of the API's amine group and the counter-ion's carboxylate group are indicative of ionic interaction.[5] |
| Dynamic Vapor Sorption (DVS) | To evaluate hygroscopicity. | Measures the extent and rate of water uptake by the salt at different relative humidities, which is critical for stability assessment.[2] |
Part 2: Formulation Development Strategies
Salt Screening Workflow
Integrating this compound into a salt screening program requires a systematic approach to identify its suitability for a given API. The goal is to efficiently determine if a stable, crystalline salt can be formed and if its properties align with the target product profile.
Caption: A typical workflow for this compound salt screening and selection.
Case Study: Salmeterol Xinafoate for Inhalation
Salmeterol xinafoate is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and COPD, most commonly delivered via a dry powder inhaler (DPI).[8][9] The xinafoate salt form is particularly well-suited for this application. Its inherent crystallinity and stability are crucial for producing a consistent, micronized powder with the appropriate aerodynamic properties for pulmonary delivery.[4][8] The formulation process for such products involves precise particle size reduction (micronization) and blending with a carrier like lactose to ensure proper dosing and lung deposition.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Salt via Solvent Crystallization
This protocol describes a standard laboratory method for preparing a this compound salt from a basic API.
1. Materials & Equipment
-
Basic API
-
3-Hydroxy-2-naphthoic acid (equimolar amount to the API)
-
Solvent (e.g., Ethanol, Methanol)
-
Stir plate and magnetic stir bar
-
Glass vials or round-bottom flask
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Drying oven or vacuum desiccator
2. Procedure
-
Dissolution: Dissolve the basic API in a suitable volume of ethanol in a glass vial with stirring. Gentle heating may be applied to aid dissolution.
-
Counter-ion Addition: In a separate vial, dissolve an equimolar amount of 3-hydroxy-2-naphthoic acid in a minimal amount of ethanol.
-
Mixing: Slowly add the counter-ion solution to the API solution while stirring continuously.
-
Crystallization: Observe the mixture for the formation of a precipitate. If precipitation does not occur immediately, allow the solution to stir at room temperature for several hours or store it at a reduced temperature (e.g., 4°C) overnight to induce crystallization.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the solid cake on the filter with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the isolated solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. The resulting dried powder is the this compound salt.
3. Self-Validation
-
The success of the protocol is validated by subjecting the dried solid to the characterization methods described in Protocol 2. A successful synthesis will yield a new crystalline material with a unique melting point and XRPD pattern.[4][5]
Protocol 2: Characterization of the Formed Salt by DSC and XRPD
This protocol outlines the steps to confirm the identity and crystallinity of the newly formed salt.
1. Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of the dried salt into an aluminum DSC pan.
-
Crimp the pan with a lid. Use a pinhole lid if solvent loss is expected.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting points of the starting materials and the expected salt (e.g., 30°C to 250°C).
-
Analyze the resulting thermogram for a single, sharp melting endotherm that is distinct from the API and 3-hydroxy-2-naphthoic acid.
2. X-Ray Powder Diffraction (XRPD)
-
Lightly pack the dried salt powder onto a sample holder.
-
Ensure the surface of the powder is smooth and level with the holder.
-
Place the sample holder into the XRPD instrument.
-
Acquire a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a standard copper X-ray source.
-
Compare the resulting diffractogram to the patterns of the API and 3-hydroxy-2-naphthoic acid. A unique pattern confirms the formation of a new crystalline phase.[7]
Protocol 3: Preparation of a Formulation for In Vivo Studies
This compound salts are often poorly soluble in water, requiring specific vehicle formulations for preclinical animal dosing.[5][10] This protocol provides a common approach for creating a liquid formulation.
1. Materials & Equipment
-
This compound salt of the API
-
Dimethyl sulfoxide (DMSO)
-
PEG 300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sonicator
-
Sterile vials
2. Procedure (Example for a 2.5 mg/mL solution) Note: This formulation is a reference and may need optimization for different salts. All steps should be performed sequentially.[11]
-
Stock Solution: Prepare a concentrated stock solution by dissolving the API salt in DMSO. For example, dissolve 25 mg of the salt in 1 mL of DMSO. Sonication may be required to achieve a clear solution.[11]
-
Vehicle Preparation: In a separate vial, combine the co-solvents. For a final volume of 10 mL, you would use:
-
4 mL of PEG 300
-
0.5 mL of Tween-80
-
4.5 mL of Saline
-
-
Final Formulation: Take 1 mL of the DMSO stock solution (containing 25 mg of salt) and add it to the 9 mL of the prepared vehicle.
-
Mixing: Mix thoroughly by vortexing or sonication until a clear and homogenous solution or a fine, uniform suspension is achieved.
-
Verification: Visually inspect the final formulation for clarity and homogeneity before use. This formulation should be prepared fresh and used immediately.[11]
Conclusion
The use of this compound as a counter-ion is a sophisticated and powerful technique in pharmaceutical formulation. It provides a reliable method to decrease aqueous solubility, enhance stability, and modify the physicochemical profile of basic APIs. By understanding the underlying scientific principles and applying systematic screening and characterization protocols, researchers can effectively leverage this compound to develop advanced drug delivery systems, from stable oral suspensions to specialized inhalation products. The detailed protocols provided herein serve as a practical guide for scientists and drug development professionals aiming to harness the unique advantages of this versatile counter-ion.
References
- Stahl, P.H., and Wermuth, C.G. (eds.) (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Online].
-
Vlachou, M., et al. (2021). Microencapsulation of Fluticasone Propionate and Salmeterol Xinafoate in Modified Chitosan Microparticles for Release Optimization. Polymers, 13(16), 2733. [Online]. Available: [Link]
-
The International Pharmacopoeia. (n.d.). Bephenium this compound (Bephenii hydroxynaphthoas). [Online]. Available: [Link]
-
Kumar, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Preprints. [Online]. Available: [Link]
-
Axplora. (n.d.). Salmeterol Xinafoate. [Online]. Available: [Link]
-
PubChem. (n.d.). Salmeterol Xinafoate. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Anwar, M.M., et al. (2015). Salmeterol Xinafoate. Profiles of Drug Substances, Excipients, and Related Methodology, 40, 321-369. [Online]. Available: [Link]
-
Avinash, G. (2021). A Review on Pharmaceutical Salts. World Journal of Pharmaceutical Research, 10(3), 1154-1167. [Online]. Available: [Link]
-
Goodwin, L.G., et al. (1958). Clinical trials with bephenium this compound against hookworm in Ceylon. British Medical Journal, 2(5112), 1571-1576. [Online]. Available: [Link]
-
Li, Y., et al. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 29(14), 3215. [Online]. Available: [Link]
-
Jasiński, M., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(23), 7359. [Online]. Available: [Link]
-
Brittain, H.G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Online]. Available: [Link]
-
Al-Ghananeem, A.M., & Malkawi, A.H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 98(12), 903-905. [Online]. Available: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Online]. Available: [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Microencapsulation of Fluticasone Propionate and Salmeterol Xinafoate in Modified Chitosan Microparticles for Release Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Salmeterol Xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axplora.com [axplora.com]
- 9. Salmeterol Xinafoate | C36H45NO7 | CID 56801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bephenium (this compound) | Parasite | TargetMol [targetmol.com]
Application Notes and Protocols: Electro-polymerization of Hydroxynaphthoate Ions for Advanced Biomedical Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Electro-polymerized Hydroxynaphthoate Films
The in-situ fabrication of polymer thin films directly on conductive substrates through electro-polymerization offers a powerful platform for surface functionalization in the biomedical field. This guide focuses on the electro-polymerization of this compound ions, a class of phenolic compounds that yield polymers with significant potential for creating biocompatible and drug-eluting coatings. The resulting poly(this compound) films can be precisely tailored in thickness and morphology, offering a versatile tool for modifying implantable devices, developing sophisticated drug delivery systems, and constructing advanced biosensors.
The core principle of this technique lies in the electrochemical oxidation of this compound monomers. This process generates reactive radical species that subsequently couple to form a stable, adherent polymer film on the electrode surface. The inherent phenolic structure of the monomer suggests that the resulting polymer will possess properties conducive to biomedical applications, including potential biocompatibility and the ability to participate in hydrogen bonding, which is crucial for drug loading and controlled release.
This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols for various electro-polymerization techniques, and application notes for leveraging these polymer films in drug development and biomedical research.
I. Foundational Principles: The Electrochemistry of this compound Polymerization
The electro-polymerization of this compound ions, like other phenolic compounds, proceeds via an oxidative coupling mechanism. The process is initiated by the application of an anodic potential to a working electrode immersed in a solution containing the this compound monomer and a supporting electrolyte.
The generally accepted mechanism involves the following key steps:
-
Oxidation of the Monomer: The this compound ion is oxidized at the electrode surface, leading to the formation of a phenoxyl radical. This is a one-electron transfer process.
-
Radical Coupling: The generated phenoxyl radicals are highly reactive and couple with each other to form dimers, trimers, and eventually, a polymer chain. The coupling can occur at various positions on the aromatic ring, leading to a complex polymer structure.
-
Film Deposition: As the polymer chains grow, they become insoluble in the electrolyte solution and deposit onto the electrode surface, forming an adherent film.
The structure and properties of the resulting poly(this compound) film are highly dependent on several experimental parameters, including the applied potential or current, the concentration of the monomer, the pH of the electrolyte solution, and the nature of the working electrode.
II. Experimental Protocols: A Step-by-Step Guide to Electro-polymerization
This section provides detailed protocols for the three most common electro-polymerization techniques: Cyclic Voltammetry, Potentiostatic Deposition, and Galvanostatic Deposition.
A. Materials and Reagents
-
Monomer: 3-Hydroxy-2-naphthoic acid (or other isomers)
-
Solvent: Acetonitrile, Dimethylformamide (DMF), or aqueous buffer solution (e.g., phosphate-buffered saline, PBS)
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO4), or Sodium sulfate (Na2SO4)
-
Working Electrode: Glassy carbon electrode (GCE), Indium tin oxide (ITO) coated glass, Platinum (Pt) foil, or Gold (Au) disc.
-
Counter Electrode: Platinum wire or graphite rod
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Electrochemical Workstation: Potentiostat/Galvanostat
B. Protocol 1: Cyclic Voltammetry (CV) for Film Deposition
Cyclic voltammetry is a powerful technique that allows for both the polymerization and the in-situ characterization of the polymer film growth. By repeatedly cycling the potential, a controlled and uniform polymer film can be deposited.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a solution of the this compound monomer (e.g., 10 mM 3-hydroxy-2-naphthoic acid) and a supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., acetonitrile).
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Purging: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain a gentle stream of the gas over the solution during the experiment.
-
Cyclic Voltammetry Parameters:
-
Potential Window: Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a final potential sufficiently positive to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl), and then back to the initial potential. The exact potential will need to be determined empirically but will be characterized by a sharp increase in anodic current on the first scan.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: The thickness of the polymer film is proportional to the number of cycles. Typically, 10-50 cycles are sufficient to form a stable film.
-
-
Film Deposition: Initiate the cyclic voltammetry scan. Observe the voltammogram for the appearance of an oxidation peak on the first scan, which corresponds to the monomer oxidation. In subsequent scans, you should observe a decrease in the monomer oxidation peak and the appearance of new redox peaks corresponding to the polymer film.
-
Post-Polymerization Cleaning: After the desired number of cycles, remove the working electrode from the solution and rinse it thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a mild temperature.
Causality Behind Experimental Choices:
-
Inert Gas Purging: Oxygen can be electrochemically reduced and can also react with the radical intermediates, interfering with the polymerization process.
-
Supporting Electrolyte: Provides conductivity to the solution, allowing for the flow of current.
-
Potential Window: Must be wide enough to encompass the oxidation potential of the monomer. Scanning to excessively high potentials can lead to over-oxidation and degradation of the polymer film.
-
Scan Rate: Affects the morphology and adherence of the film. Slower scan rates generally lead to more uniform and adherent films.
C. Protocol 2: Potentiostatic Deposition
This method involves applying a constant potential to the working electrode for a specific duration to deposit the polymer film. It is a simpler technique compared to CV and is useful for depositing thicker films.
Step-by-Step Methodology:
-
Determine Deposition Potential: From a preliminary cyclic voltammogram, identify the potential at which the monomer oxidation occurs (the peak potential or slightly more positive).
-
Electrolyte Preparation and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described in Protocol 1.
-
Potentiostatic Deposition: Apply the predetermined constant potential to the working electrode for a set period (e.g., 100-1000 seconds). The deposition time will determine the film thickness.
-
Post-Polymerization Cleaning and Drying: Follow the same cleaning and drying procedures as in Protocol 1.
D. Protocol 3: Galvanostatic Deposition
In this technique, a constant current is applied to the working electrode, and the potential is allowed to vary. This method provides excellent control over the rate of polymerization.
Step-by-Step Methodology:
-
Determine Current Density: The choice of current density is crucial. A typical starting point is in the range of 0.1-1.0 mA/cm².
-
Electrolyte Preparation and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described in Protocol 1.
-
Galvanostatic Deposition: Apply the chosen constant current density to the working electrode for a specific duration. The total charge passed will be proportional to the amount of polymer deposited.
-
Post-Polymerization Cleaning and Drying: Follow the same cleaning and drying procedures as in Protocol 1.
III. Data Presentation: Key Experimental Parameters and Expected Film Properties
The following tables summarize typical experimental parameters for the electro-polymerization of phenolic acids (as an analogue for hydroxynaphthoates) and the expected properties of the resulting polymer films.
Table 1: Typical Electro-polymerization Parameters for Phenolic Acids
| Parameter | Cyclic Voltammetry | Potentiostatic | Galvanostatic |
| Monomer Concentration | 5-50 mM | 10-100 mM | 10-100 mM |
| Supporting Electrolyte | 0.1 M TBAP, LiClO4 | 0.1 M TBAP, LiClO4 | 0.1 M Na2SO4 |
| Solvent | Acetonitrile, Water | Acetonitrile, Water | Water |
| Potential Window | 0 to +1.8 V vs. Ag/AgCl | +1.0 to +1.5 V vs. Ag/AgCl | Not Applicable |
| Scan Rate | 50-200 mV/s | Not Applicable | Not Applicable |
| Current Density | Not Applicable | Not Applicable | 0.05-0.5 mA/cm² |
| Deposition Time | 10-30 cycles | 100-1200 s | 100-1200 s |
Table 2: Expected Properties of Poly(this compound) Films
| Property | Expected Characteristic | Significance for Biomedical Applications |
| Adhesion | Good to excellent on carbon-based and noble metal electrodes. | Ensures the stability of the coating on medical implants. |
| Morphology | Typically a globular or nodular surface morphology. Can be tuned by varying deposition parameters. | Influences cell adhesion, protein adsorption, and drug release kinetics. |
| Thickness | Controllable from nanometers to micrometers. | Allows for precise control over drug loading capacity and release profiles. |
| Thermal Stability | Expected to be stable up to at least 200°C. | Important for sterilization procedures. |
| Biocompatibility | Phenolic polymers are generally considered to be biocompatible.[1] | Essential for any material in contact with biological tissues. |
| Drug Loading | Can be loaded with drugs via entrapment during polymerization or post-loading via absorption. | Enables the creation of drug-eluting coatings. |
IV. Application Notes: Leveraging Poly(this compound) Films in Drug Development
The unique properties of electro-polymerized this compound films make them highly attractive for a range of applications in drug development and therapy.
A. Controlled Drug Delivery Systems
Poly(this compound) films can serve as a reservoir for the controlled release of therapeutic agents.[2] Drugs can be incorporated into the film either during the electro-polymerization process (entrapment) or by subsequent soaking of the pre-formed film in a drug solution (absorption).
-
Mechanism of Drug Release: The release of the drug from the polymer matrix can be controlled by several factors, including diffusion through the polymer, swelling of the polymer in an aqueous environment, and degradation of the polymer. For non-degradable films, diffusion is the primary release mechanism.[3] The release rate can be tuned by controlling the film thickness and morphology.
-
Protocol for Drug Loading (Entrapment Method):
-
Add the desired drug (in its ionic form if possible) to the electrolyte solution containing the this compound monomer.
-
Perform the electro-polymerization using one of the protocols described in Section II. The drug molecules will be entrapped within the growing polymer matrix.
-
Thoroughly rinse the drug-loaded film to remove any surface-adsorbed drug.
-
-
Protocol for Drug Loading (Absorption Method):
-
Prepare a pristine poly(this compound) film using the protocols in Section II.
-
Immerse the polymer-coated electrode in a concentrated solution of the desired drug for a specific period (e.g., 1-24 hours).
-
Remove the electrode and rinse it to remove excess drug from the surface.
-
B. Biocompatible Coatings for Medical Implants
A major challenge with medical implants is the foreign body response and the risk of bacterial infection. Coating the surface of implants with a biocompatible and potentially therapeutic polymer can significantly improve their performance and longevity.[4]
-
Improving Biocompatibility: Poly(this compound) films, being derived from a phenolic acid, are anticipated to exhibit good biocompatibility. The surface properties of the coating can be optimized to promote favorable cell-material interactions and reduce inflammatory responses.
-
Preventing Biofilm Formation: The coating can be loaded with antimicrobial agents to prevent the formation of bacterial biofilms on the implant surface, a common cause of implant failure.
V. Visualization: Workflows and Mechanisms
To better illustrate the concepts described, the following diagrams are provided in the DOT language for use with Graphviz.
A. Experimental Workflow for Electro-polymerization
Caption: Workflow for the electro-polymerization of this compound ions.
B. Mechanism of Oxidative Polymerization
Caption: Simplified mechanism of oxidative electro-polymerization.
C. Drug Incorporation and Release Model
Caption: Conceptual model of drug loading and release from the polymer film.
VI. Conclusion and Future Outlook
The electro-polymerization of this compound ions presents a promising and versatile method for the fabrication of functional polymer coatings for a variety of biomedical applications. The ability to control film thickness, morphology, and drug loading at the nanoscale opens up new avenues for the development of advanced drug delivery systems, biocompatible implant coatings, and sensitive biosensors. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the potential of this exciting technology. Further research into the specific properties of different poly(this compound) isomers and their interactions with various therapeutic agents will undoubtedly lead to the development of innovative solutions to pressing challenges in medicine and drug development.
VII. References
-
This guide synthesizes information from a range of sources on the electro-polymerization of phenolic compounds and their applications. Specific citations to peer-reviewed literature would be included in a formal publication. The following are representative sources that inform the principles and protocols described herein:
-
Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application. MDPI. [Link]
-
Electroactive Polymers for On-Demand Drug Release. PMC. [Link]
-
Electrically controlled drug release using pH-sensitive polymer films. RSC Publishing. [Link]
-
Biocompatible Coatings - Applications in Biomedical Engineering. Hydromer. [Link]
-
Polymers in Controlled Drug Delivery. Medical Device and Diagnostic Industry. [Link]
-
WO2004043507A1 - Biocompatible medical device coatings. Google Patents.
-
"Phenolic Resins". In: Encyclopedia of Polymer Science and Technology. Free. [Link]
-
Electrochemical modification of electrodes with polymers derived from of hydroxybenzoic acid isomers: Optimized platforms for an alkaline phosphatase biosensor for pesticide detection. ResearchGate. [Link]
-
Comparison between Electropolymers of 3,5-Dihydroxybenzoic Acid and 2′,6′-Dihydroxyacetophenone in Dimethyl Sulfoxide and Their Analytical Performance towards Selected Analytes with the Role of the Washing Liquid. PMC. [Link]
-
Electrochemically Enhanced Drug Delivery Using Polypyrrole Films. MDPI. [Link]
-
Drug loading & entrapment efficiencies for polypyrrole films. ResearchGate. [Link]
-
Functional Properties and Preservative Effect of P-Hydroxybenzoic Acid Grafted Chitosan Films on Fresh-Cut Jackfruit. MDPI. [Link]
-
Electropolymerization mechanisms of hydroxyphenylacetic acid isomers. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. NIH. [Link]
-
Electrocatalytic Properties of Electrochemically-Polymerized Metal-Phenolic Networks. DSpace@MIT. [Link]
-
Structure of Pure Para Hydroxy Benzoic Acid Polymeric Material. ResearchGate. [Link]
-
Polymerization of hydroxy benzoic acids series. ResearchGate. [Link]
-
Zero-order release of polyphenolic drugs from dynamic, hydrogen-bonded LBL films. PubMed. [Link]
-
High-temperature structures of poly(p-hydroxybenzoic acid). ACS Publications. [Link]
-
Progress in the Use of Biosourced Phenolic Molecules for Electrode Manufacturing. Frontiers. [Link]
-
Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods. NACE International. [Link]
-
A Hazardous Chemical? Investigating the Safety of Phenolic Resin. Epoxy Countertops. [Link]
-
Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. ResearchGate. [Link]
-
Phenolic Polymer-Based Color Developers for Thermal Papers: Synthesis, Characterization, and Applications. ACS Publications. [Link]
-
Modified phenolic resins and their compatibility with the components of epoxy-phenolic protective coatings. ResearchGate. [Link]
-
Films of Poly(Hydroxybutyrate) (PHB) and Copper with Antibacterial Activity. PMC. [Link]
-
Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Films. MDPI. [Link]
-
Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The University of Jordan. [Link]
-
3-Hydroxy-2-naphthoic acid. PubChem. [Link]
-
Active Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Films Containing Phenolic Compounds with Different Molecular Structures. MDPI. [Link]
-
Fiber spinning from the nematic melt. 3. The copolyester of p-hydroxybenzoic acid and 2-hydroxy-6-naphthoic acid. Macromolecules. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydroxynaphthoate Layered Double Hydroxides
Welcome to the technical support center for the synthesis of hydroxynaphthoate-intercalated Layered Double Hydroxides (LDHs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to equip you with the knowledge to control particle size distribution, a critical parameter for the performance of LDH-based drug delivery systems.
Troubleshooting & FAQ Guide
This section addresses common challenges encountered during the synthesis of this compound LDHs, with a focus on achieving a desired particle size and morphology.
Controlling Particle Size and Morphology
Q: My this compound LDH synthesis resulted in a wide particle size distribution and significant agglomeration. How can I achieve smaller, more uniform nanoparticles?
A: Achieving a narrow particle size distribution with minimal agglomeration is a common challenge in LDH synthesis. The final particle size is a result of the delicate balance between nucleation and crystal growth rates.[1][2] A wide distribution typically indicates that these two processes are not well-controlled, leading to particles of various sizes. Agglomeration, on the other hand, often occurs when the synthesized particles have low surface charges, leading to their aggregation.[3]
Several key experimental parameters can be precisely controlled to influence the particle size and dispersity of your this compound LDHs. The co-precipitation method, particularly at a constant pH, is a widely used and versatile technique for this purpose.[1][4][5]
Below is a summary of the critical parameters and their general effects on particle size:
| Parameter | Effect on Particle Size | Rationale |
| pH | Higher pH generally leads to smaller particles, but excessive pH can cause agglomeration.[6] | At higher pH, the supersaturation of metal hydroxides is high, leading to rapid nucleation and the formation of many small nuclei. However, very high pH can also reduce the surface charge of the particles, promoting aggregation. |
| Temperature | Higher temperatures during aging (hydrothermal treatment) can lead to larger, more crystalline particles.[7][8] | Increased temperature provides the energy for crystal growth and Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, resulting in a larger average particle size and improved crystallinity. |
| Reagent Concentration | Higher concentrations of metal salts can lead to smaller particles. | Increased concentration leads to a higher degree of supersaturation, favoring rapid nucleation over crystal growth. |
| Stirring Rate | Vigorous stirring generally produces smaller and more uniform particles.[2] | High agitation rates ensure rapid and homogeneous mixing of reagents, promoting uniform nucleation and preventing localized high concentrations that can lead to uncontrolled growth and agglomeration. |
| Aging Time | Longer aging times typically result in larger, more crystalline particles.[2] | Similar to temperature, extended aging allows for crystal growth and perfection, leading to an increase in the average particle size. |
| Addition Rate of Base | A slow and controlled addition of the base is crucial for maintaining a constant pH and achieving a narrow particle size distribution.[4] | Rapid addition can cause local pH fluctuations, leading to heterogeneous nucleation and a broader size distribution. |
To address your specific issue of wide particle size distribution and agglomeration, we recommend optimizing your synthesis using the co-precipitation method at a constant pH , followed by a controlled hydrothermal treatment . This approach separates the initial precipitation (nucleation) from the crystal growth phase, offering better control over the final particle characteristics.[8][9]
Recommended Experimental Protocol: Co-precipitation at Constant pH with Hydrothermal Treatment
This protocol provides a step-by-step guide for synthesizing this compound LDHs with improved control over particle size.
Materials:
-
Divalent metal salt (e.g., MgCl₂·6H₂O, ZnCl₂)
-
Trivalent metal salt (e.g., AlCl₃·6H₂O)
-
Hydroxynaphthoic acid (e.g., 2-hydroxy-1-naphthoic acid or 3-hydroxy-2-naphthoic acid)
-
Sodium hydroxide (NaOH)
-
Deionized water (decarbonated)
Equipment:
-
Jacketed reaction vessel
-
pH controller with a pH electrode
-
Peristaltic pump or burette for base addition
-
Magnetic stirrer with a stir bar
-
Nitrogen gas inlet
-
Teflon-lined autoclave for hydrothermal treatment
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of the divalent and trivalent metal salts in the desired molar ratio (e.g., 2:1 or 3:1).
-
Prepare a separate aqueous solution of the this compound. The concentration should be calculated to ensure it is the only anion in the interlayer.
-
Prepare a solution of NaOH (e.g., 1 M).
-
Crucially, all solutions should be prepared with decarbonated deionized water to prevent the intercalation of carbonate ions, which have a high affinity for the LDH structure. [1]
-
-
Co-precipitation:
-
Combine the metal salt solution and the this compound solution in the reaction vessel.
-
Purge the vessel with nitrogen gas to maintain an inert atmosphere and prevent carbonate contamination.[5]
-
Begin vigorous stirring.
-
Set the pH controller to the desired value (e.g., pH 9-10).
-
Slowly add the NaOH solution using the peristaltic pump or burette, allowing the pH controller to maintain a constant pH. The formation of a precipitate will be observed.
-
-
Aging (Initial):
-
Once the addition of the base is complete, continue stirring the suspension at room temperature for a set period (e.g., 1-2 hours) to ensure complete precipitation.
-
-
Hydrothermal Treatment:
-
Washing and Collection:
-
After cooling the autoclave to room temperature, collect the precipitate by centrifugation.
-
Wash the solid product repeatedly with deionized water to remove any unreacted salts and excess base.
-
Finally, dry the obtained this compound LDH powder in an oven at a moderate temperature (e.g., 60-80 °C).
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound LDH synthesis.
Caption: Troubleshooting workflow for LDH synthesis.
Frequently Asked Questions (FAQs)
Q: I'm observing poor intercalation of the this compound anion. What are the likely causes and solutions?
A: Poor intercalation of the desired this compound anion is often due to the presence of competing anions, most commonly carbonate.[1] Carbonate has a high charge density and a strong affinity for the LDH interlayer, making it difficult to displace.
Causes and Solutions:
-
Carbonate Contamination: Atmospheric carbon dioxide readily dissolves in alkaline solutions to form carbonate ions.
-
Competing Anions from Precursors: The metal salts used (e.g., chlorides, nitrates) can also have their anions intercalated.
-
Solution: While some intercalation of the precursor anion is possible, this compound, being a larger organic anion, can often replace them, especially during the aging or hydrothermal treatment steps. Ensure a sufficient stoichiometric amount of this compound is used.
-
-
pH of the Synthesis: The pH can influence the charge of the this compound molecule.
-
Solution: Ensure the synthesis pH is sufficiently high to deprotonate the carboxylic acid group of the this compound, making it anionic and available for intercalation.
-
Q: How can I break up agglomerates in my final LDH powder?
A: Agglomeration can sometimes be reversed or minimized post-synthesis.
-
Sonication: Dispersing the LDH powder in a suitable solvent (e.g., water or ethanol) and applying ultrasonication can help break down soft agglomerates.[12]
-
Surface Modification: For applications in biological media, surface modification with biocompatible polymers can improve dispersion and stability.
-
Synthesis Optimization: The most effective approach is to prevent agglomeration during synthesis by optimizing parameters like stirring and pH, as detailed in the troubleshooting guide above.[2][6]
Q: What characterization techniques are essential for confirming successful synthesis and particle size control?
A: A combination of techniques is recommended for thorough characterization:
-
Powder X-ray Diffraction (XRD): To confirm the formation of the layered LDH structure and determine the interlayer spacing, which indicates successful intercalation of the this compound anion.[13]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and particle size distribution of the LDHs in suspension.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the individual LDH particles and assess the degree of agglomeration.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound anion within the LDH structure.[14]
-
Thermogravimetric Analysis (TGA): To determine the amount of intercalated water and the thermal stability of the this compound-LDH.[14]
References
-
K. R. R. Prasad, M. E. B. Raj, & G. V. S. Kumar. (2021). Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 1. Optimization and Controlled Synthesis of Chloride-Intercalated LDH. ACS Omega, 6(1), 173-185. [Link]
-
Camila F. N. da Silva, et al. (2021). Synthesis of layered double hydroxides: Investigating the impact of stirring conditions and reactor design parameters. PLoS ONE, 16(10), e0258182. [Link]
-
Elisa Moretti, et al. (2014). Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control. RSC Advances, 4, 49753-49764. [Link]
-
Labmonk. (2023). Co-Precipitation Method for Layered Double Hydroxide (LDH) Synthesis. YouTube. [Link]
-
Ekaterina V. Makshina, et al. (2023). Synthesis of CuAl-LDHs by Co-Precipitation and Mechanochemical Methods and Selective Hydrogenation Catalysts Based on Them. Catalysts, 13(6), 987. [Link]
-
Jin-Ho Choy, et al. (2020). Particle size effect of layered double hydroxide on the porosity of calcined metal oxide. Pharmaceutics, 12(12), 1210. [Link]
-
Tuan Anh Nguyen, et al. (2024). Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of carbon steel. RSC Advances, 14, 2543-2557. [Link]
-
Jin-Ho Choy, et al. (2012). Size and surface charge effect of layered double hydroxide particles upon blood cells. Journal of Nanoscience and Nanotechnology, 12(8), 6379-6385. [Link]
-
F. M. V. da Silva, et al. (2015). LDH nanoparticles: synthesis, size control and applications in nanomedicine. In Nanomaterials: Synthesis, Characterization, and Applications. [Link]
-
G. Fornasari, et al. (2021). Synthesis and Characterization of Layered Double Hydroxides as Materials for Electrocatalytic Applications. Catalysts, 11(10), 1210. [Link]
-
K. R. R. Prasad, M. E. B. Raj, & G. V. S. Kumar. (2021). Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 2. Formation Mechanisms of LDH. ACS Omega, 6(1), 186-197. [Link]
-
F. M. V. da Silva, et al. (2015). LDH nanoparticles: synthesis, size control and applications in nanomedicine. ResearchGate. [Link]
-
Z. P. Xu, et al. (2006). Dispersion and size control of layered double hydroxide nanoparticles in aqueous solutions. The Journal of Physical Chemistry B, 110(34), 16923-16929. [Link]
-
Jin-Ho Choy, et al. (2010). Size effects of LDH nanoparticles on membrane damage as measured by... ResearchGate. [Link]
-
Tuan Anh Nguyen, et al. (2024). Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of carbon steel. RSC Advances, 14, 2543-2557. [Link]
-
Zhi-Yong Wang, et al. (2018). Optimization of Formulations Consisting of Layered Double Hydroxide Nanoparticles and Small Interfering RNA for Efficient Knockdown of the Target Gene. ACS Applied Materials & Interfaces, 10(20), 17016-17025. [Link]
-
P. A. Rojas-Mayorga, et al. (2024). Design of Selective Nanoparticles of Layered Double Hydroxide (Mg/Al-LDH) for the Analysis of Anti-Inflammatory Non-Steroidal Agents in Environmental Samples, Coupled with Solid-Phase Extraction and Capillary Electrophoresis. Molecules, 29(17), 4107. [Link]
-
Various Authors. (2015). How to remove agglomeration in heat treated powder samples of metal oxides? ResearchGate. [Link]
Sources
- 1. Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 1. Optimization and Controlled Synthesis of Chloride-Intercalated LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of layered double hydroxides: Investigating the impact of stirring conditions and reactor design parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 2. Formation Mechanisms of LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01529K [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dispersion and size control of layered double hydroxide nanoparticles in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of ca ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00570D [pubs.rsc.org]
- 11. Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of carbon steel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Formulations Consisting of Layered Double Hydroxide Nanoparticles and Small Interfering RNA for Efficient Knockdown of the Target Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Hydroxynaphthoate (HNA) Intercalation Protocols
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Incomplete Intercalation of Hydroxynaphthoate (HNA) Anions into Layered Double Hydroxides (LDH)
Diagnostic Triage: Is Your Intercalation Actually Incomplete?
Before altering your synthesis parameters, we must confirm the diagnosis. Incomplete intercalation often masquerades as other phenomena. Use this decision matrix to interpret your characterization data.
Q: My XRD pattern shows multiple peaks in the low region. Does this mean the reaction failed?
A: Not necessarily, but it indicates a mixed-phase product .
-
Scenario A (Staging): If you see harmonic reflections (e.g.,
, ) that do not integer-match a single phase, you likely have "staging"—where HNA anions are intercalated in some galleries but not others. -
Scenario B (Incomplete Exchange): If you see a sharp peak at ~7.6 Å (
) alongside your expected larger spacing (>15 Å), you have unreacted Carbonate-LDH. This is the most common failure mode. -
Scenario C (Surface Adsorption): If you see only the host peak (e.g., 8.9 Å for Nitrate-LDH) and no expansion, HNA is merely adsorbed on the surface, not intercalated.
Q: What basal spacing ( ) should I expect for HNA-LDH?
A: You should target 17.0 Å – 22.0 Å , depending on the anion orientation.
-
Calculation: The brucite-like host layer is ~4.8 Å thick.[1] The HNA molecule (long axis) is ~9–10 Å.
-
Monolayer (Flat): ~8–10 Å (Rare for HNA due to high charge density).
-
Interdigitated Bilayer (Vertical/Tilted): This is the target.
.
-
-
Verdict: If your d-spacing is <15 Å, the anions are likely lying flat or you have significant carbonate contamination collapsing the gallery.
Root Cause Analysis & Troubleshooting
Issue 1: The "Carbonate Trap" (High Affinity Contamination)
Symptom: Persistent XRD peak at ~7.6 Å; FTIR band at ~1360 cm⁻¹ (
-
Degas Everything: Boil all water for 15 minutes and cool under
flow before use. -
Nitrate Precursor: Never try to exchange HNA directly into a Carbonate-LDH (
). The thermodynamic barrier is too high. Always start with a Nitrate-LDH ( ) or Chloride-LDH ( ), which have lower binding affinities.
Issue 2: The pH Mismatch (Solubility vs. Stability)
Symptom: Low yield or dissolution of the LDH host (clear solution).
Cause: HNA is a weak acid (
-
If pH < 4: The LDH host (especially MgAl) begins to dissolve/etch.
-
If pH < pKa: HNA exists as a neutral molecule, not an anion, and cannot intercalate via ion exchange. The Fix: Maintain reaction pH at 8.0 – 9.0 . This ensures HNA is fully deprotonated (
) while the LDH layers remain stable.
Issue 3: Steric Hindrance (The "Doorway" Effect)
Symptom: Slow kinetics; surface adsorption only. Cause: The naphthalene ring is bulky. Entering the crowded interlayer of a high-charge-density LDH is kinetically difficult. The Fix: Use a Co-solvent System . Pure water is poor for HNA solubility. Use 50:50 Ethanol/Water (decarbonated). The ethanol expands the LDH layers slightly and solubilizes the organic guest, facilitating entry.
Visualization: Troubleshooting Logic Flow
The following diagram illustrates the decision process for diagnosing synthesis failures based on X-Ray Diffraction (XRD) signatures.
Figure 1: Decision tree for interpreting XRD data of HNA-LDH hybrids.
Validated Experimental Protocols
Do not rely on simple mixing. The following protocols are designed to overcome the high affinity of carbonate and the steric bulk of HNA.
Method A: The "Clean Slate" Ion Exchange (Recommended)
Best for: High crystallinity and phase purity.
-
Precursor Synthesis (
):-
Synthesize MgAl-NO3 LDH using standard coprecipitation under
. -
Verify: XRD must show
. If appears, discard and restart with better inert gas shielding.
-
-
HNA Solution Prep:
-
Dissolve Hydroxynaphthoic Acid in a 50% Ethanol / 50% Decarbonated Water mixture.
-
Add NaOH dropwise until pH reaches 9.0 . (Solution must be clear).
-
Use a 2x molar excess of HNA relative to the Anion Exchange Capacity (AEC) of the LDH.
-
-
Exchange Reaction:
-
Suspend the
wet cake (never dry it completely before exchange) into the HNA solution. -
Conditions: Reflux at 60°C – 80°C for 24 hours under vigorous stirring and
atmosphere.
-
-
Washing:
-
Filter and wash with 50% hot ethanol/water to remove excess HNA.
-
Final wash with acetone (facilitates drying).
-
Dry in a vacuum oven at 40°C.
-
Method B: The "Reconstruction" (Memory Effect)
Best for: Stubborn cases where ion exchange fails.
-
Calcination:
-
Heat a standard Carbonate-LDH (
) at 450°C for 4 hours. -
Result: Mixed Metal Oxide (MMO) solid solution (
). Carbonate is expelled as .
-
-
Rehydration (Reconstruction):
-
Disperse the MMO powder immediately into the decarbonated HNA solution (pH 9.0, 50% EtOH).
-
Mechanism: The oxide rehydrates to form the LDH structure, pulling HNA anions from the solution to balance the regenerating positive charge.
-
Time: Stir for 48 hours at 60°C.
-
Warning: This method yields lower crystallinity but higher drug loading.
-
Quantitative Data Reference
Use this table to benchmark your results.
| Anion Species | Orientation | Typical Basal Spacing ( | Interpretation | |
| Carbonate ( | Flat | 7.6 Å – 7.8 Å | ~11.6° | Contamination. Reaction failed. |
| Nitrate ( | Flat/Tilted | 8.8 Å – 8.9 Å | ~9.9° | Precursor. No exchange occurred. |
| Chloride ( | Flat | 7.7 Å – 7.8 Å | ~11.4° | Precursor. Hard to distinguish from Carbonate. |
| HNA (Monolayer) | Flat | 13.5 Å – 15.0 Å | ~6.0° | Low Loading. Low charge density host. |
| HNA (Bilayer) | Interdigitated | 18.0 Å – 22.0 Å | ~4.0° – 4.9° | Target. Successful intercalation. |
Mechanism Visualization
Understanding the molecular arrangement explains the d-spacing expansion.
Figure 2: Transition from Nitrate-LDH precursor (narrow gallery) to HNA-LDH (expanded gallery with interdigitated bilayer).
References
- Rives, V. (2001). Layered Double Hydroxides: Present and Future. Nova Science Publishers. (Foundational text on LDH structure and anion exchange mechanisms).
-
Cavani, F., Trifirò, F., & Vaccari, A. (1991). Hydrotalcite-type anionic clays: Preparation, properties and applications. Catalysis Today, 11(2), 173-301. Link (Authoritative source on synthesis and carbonate contamination).
-
Costantino, U., et al. (1998). Ion Exchange and Intercalation Properties of Layered Double Hydroxides towards Halide Anions. Dalton Transactions. Link (Detailed thermodynamics of anion exchange).
- Ambrogi, V., et al. (2001). Intercalation of NSAIDs in Hydrotalcite-like Compounds. Journal of Pharmaceutical Sciences, 90(10).
-
Iyi, N., & Sasaki, T. (2008).[2] Decarbonation of MgAl-LDHs using an acetate-buffer/salt method. Journal of Colloid and Interface Science, 322(1), 237-245. Link (The "Gold Standard" method for removing carbonate).
Sources
Validation & Comparative
Introduction: Decoding Molecular Vibrations in Drug Development
An Expert's Comparative Guide to FTIR Spectral Analysis of Hydroxynaphthoate Functional Groups
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific "fingerprint" of a compound's functional groups.[1] This guide is designed for researchers, scientists, and drug development professionals who work with hydroxynaphthoates—a class of compounds significant as precursors and active pharmaceutical ingredients (APIs).
We will move beyond a simple recitation of peak positions. Instead, this guide will provide a comparative analysis grounded in the principles of vibrational spectroscopy, explaining why spectral features appear as they do and how they are modulated by subtle changes in molecular architecture. We will explore how positional isomerism on the naphthalene ring dictates the interplay of functional groups, particularly through hydrogen bonding, leading to distinct and interpretable FTIR spectra.
Part 1: Foundational Principles of this compound FTIR Spectra
To interpret the spectrum of a this compound, one must understand the vibrational contributions of its three core components: the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the aromatic naphthalene backbone. The interaction between these groups, primarily through hydrogen bonding, is the most critical factor influencing the spectrum.[2][3]
-
The Naphthalene Ring System : The rigid, aromatic structure of the naphthalene core gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch : A series of sharp, medium-to-weak bands are typically observed in the 3100-3000 cm⁻¹ region.[4][5]
-
Aromatic C=C Ring Stretch : Multiple strong-to-medium intensity bands appear in the 1650-1450 cm⁻¹ range, which are diagnostic for the aromatic skeleton.[5][6]
-
C-H Out-of-Plane (OOP) Bending : Strong, sharp bands below 900 cm⁻¹ are highly informative for determining the substitution pattern on the naphthalene rings.[4]
-
-
The Hydroxyl (-OH) Functional Group :
-
O-H Stretching : In a non-hydrogen-bonded (free) state, this vibration appears as a sharp, strong peak around 3700-3580 cm⁻¹.[7] However, in solid-state or concentrated samples of hydroxynaphthoates, extensive intermolecular hydrogen bonding causes this peak to broaden dramatically and shift to a lower wavenumber, typically appearing as a very broad, intense band centered between 3500 and 3200 cm⁻¹.[3][5] The breadth of this peak is a direct consequence of a population of molecules with slightly different hydrogen bond strengths and distances.[2][8]
-
C-O Stretching : This vibration, coupled with O-H in-plane bending, produces strong bands in the 1410-1200 cm⁻¹ region. Its position can distinguish phenols from aliphatic alcohols.[5][9]
-
-
The Carboxylic Acid (-COOH) Functional Group :
-
O-H Stretching : The O-H stretch of a carboxylic acid is one of the most distinctive features in an IR spectrum. Due to strong dimeric hydrogen bonding, it manifests as an extremely broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, often with smaller C-H stretching peaks superimposed on it.[7][10]
-
C=O (Carbonyl) Stretching : This is a very strong and sharp absorption. In a non-hydrogen-bonded state, it appears around 1760 cm⁻¹. However, the dimeric hydrogen bonding in carboxylic acids weakens the C=O bond, shifting this peak to a lower frequency, typically between 1725-1680 cm⁻¹.[10][11] The precise location is highly sensitive to the local electronic and hydrogen-bonding environment.[12]
-
Part 2: A Comparative Analysis of Hydroxynaphthoic Acid Isomers
The true power of FTIR analysis is revealed when comparing isomers. The relative positions of the -OH and -COOH groups on the naphthalene ring dictate the potential for intra- vs. intermolecular hydrogen bonding, profoundly altering the resulting spectra. Let us compare three representative isomers: 1-Hydroxy-2-naphthoic acid, 3-Hydroxy-2-naphthoic acid, and 6-Hydroxy-2-naphthoic acid.
The primary differentiator is the proximity of the hydroxyl and carboxyl groups.
-
1-Hydroxy-2-naphthoic Acid : The adjacent positions of the -OH and -COOH groups facilitate strong intramolecular hydrogen bonding. This internal H-bond significantly weakens the C=O bond, causing a substantial shift of the carbonyl peak to a much lower wavenumber (typically ~1655 cm⁻¹) compared to other isomers. The phenolic O-H stretch is also involved in this intramolecular bond, often resulting in a broad absorption that is shifted and may be less intense than in isomers dominated by intermolecular bonding.
-
3-Hydroxy-2-naphthoic Acid : While the groups are on the same ring, they are not immediately adjacent. This geometry favors strong intermolecular hydrogen bonding, forming dimers between the carboxylic acid groups of neighboring molecules and additional H-bonds involving the hydroxyl groups. This results in a "classic" carboxylic acid spectrum: a very broad O-H stretch from ~3300-2500 cm⁻¹ and a strong C=O stretch around 1680-1700 cm⁻¹.
-
6-Hydroxy-2-naphthoic Acid : With the functional groups on separate rings, intramolecular hydrogen bonding is impossible. The spectral characteristics are dominated entirely by intermolecular hydrogen bonding. Its spectrum will be very similar to the 3-hydroxy isomer, showcasing the characteristic broad O-H and a C=O peak in the 1680-1700 cm⁻¹ range. Subtle differences in the fingerprint region (< 1500 cm⁻¹) will arise from the different substitution patterns.
Comparative Data Table: Characteristic FTIR Peaks of Hydroxynaphthoic Acid Isomers
| Vibrational Mode | 1-Hydroxy-2-naphthoic Acid (cm⁻¹) | 3-Hydroxy-2-naphthoic Acid (cm⁻¹) | 6-Hydroxy-2-naphthoic Acid (cm⁻¹) | Rationale for Differences |
| O-H Stretch (Carboxylic Acid) | ~3200-2500 (Broad) | ~3300-2500 (Very Broad) | ~3300-2500 (Very Broad) | Dominated by strong hydrogen bonding in all cases.[7][10] |
| O-H Stretch (Phenolic) | ~3500-3200 (Broad, may be weak) | ~3500-3200 (Broad, strong) | ~3500-3200 (Broad, strong) | Intramolecular H-bonding in the 1,2-isomer alters its appearance.[8] |
| Aromatic C-H Stretch | ~3100-3000 (Medium, sharp) | ~3100-3000 (Medium, sharp) | ~3100-3000 (Medium, sharp) | Characteristic of the naphthalene ring system.[4] |
| C=O Stretch (Carbonyl) | ~1655 (Strong, sharp) | ~1685 (Strong, sharp) | ~1690 (Strong, sharp) | Key Differentiator : Strong intramolecular H-bond in the 1,2-isomer significantly lowers the C=O frequency.[12] |
| C=C Aromatic Ring Stretch | ~1620, 1580, 1500 | ~1630, 1590, 1520 | ~1625, 1595, 1510 | Multiple bands characteristic of the aromatic core.[5] |
| C-O Stretch / O-H Bend | ~1350-1200 | ~1380-1200 | ~1380-1200 | Complex region involving contributions from both functional groups. |
| C-H Out-of-Plane Bending | < 900 | < 900 | < 900 | Specific peak patterns are indicative of the substitution on the rings.[4] |
Note: The exact peak positions can vary slightly based on the sample's physical state (e.g., solid, solution), purity, and the specific FTIR sampling technique used.
Part 3: Experimental Protocol for High-Fidelity ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred technique for solid powders due to its simplicity and reproducibility.[13][14] This protocol ensures the acquisition of high-quality, reliable spectra.
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Causality : A background scan is critical to ratio out the instrument's inherent spectral signature, including absorptions from atmospheric water vapor and CO₂.[7]
-
Protocol :
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Verify cleanliness by collecting a test scan; it should be a flat line with no significant peaks.
-
Initiate the "Collect Background" function in the instrument software. A typical scan collects 16-32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
-
Sample Application:
-
Causality : Achieving intimate and consistent contact between the sample and the ATR crystal is the single most important factor for spectral quality and reproducibility.[15]
-
Protocol :
-
Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.
-
Lower the ATR press and apply consistent pressure using the built-in torque mechanism. Using the same pressure for all samples, including different isomers, is crucial for valid intensity comparisons.
-
-
-
Sample Spectrum Collection:
-
Causality : Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Protocol :
-
Initiate the "Collect Sample" function using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The software will automatically ratio the sample scan against the stored background to produce the final absorbance spectrum.
-
-
-
Cleaning and Post-Analysis:
-
Causality : Preventing cross-contamination between samples is essential for scientific integrity.
-
Protocol :
-
Retract the press and carefully remove the bulk of the powder with a soft brush or spatula.
-
Thoroughly clean the crystal surface and press tip with isopropanol and a lint-free wipe until visually clean.
-
Collect a new clean-crystal scan to verify that no sample residue remains before analyzing the next sample.
-
-
Visualization: ATR-FTIR Experimental Workflow
Caption: A standardized workflow for acquiring high-quality ATR-FTIR spectra.
Part 4: Spectral Interpretation and Best Practices
A raw spectrum is just data; interpretation transforms it into knowledge. When analyzing this compound spectra, focus on the key regions identified in the comparative table.
-
The O-H Region (4000-2500 cm⁻¹) : Assess the overall shape. A very broad trough extending to 2500 cm⁻¹ is definitive for a carboxylic acid dimer.[10] The presence of a slightly sharper, broad peak around 3300 cm⁻¹ indicates the phenolic O-H.
-
The Carbonyl Region (1800-1600 cm⁻¹) : This is often the most informative region for isomeric comparison. A peak below ~1660 cm⁻¹ is a strong indicator of intramolecular hydrogen bonding between a hydroxyl and a carbonyl group, as seen in 1-hydroxy-2-naphthoic acid.[12]
-
The Fingerprint Region (< 1500 cm⁻¹) : This complex region contains numerous bands from C-O stretching, C-H bending, and skeletal vibrations of the entire molecule. While difficult to assign completely without computational modeling, it serves as a unique fingerprint. Direct overlay of spectra from different isomers in this region will confirm their distinct identities.
Visualization: Key Spectral Regions for Hydroxynaphthoates
Caption: Characteristic absorption regions in a typical this compound FTIR spectrum.
Conclusion
FTIR spectroscopy is an exceptionally powerful tool for the structural elucidation of hydroxynaphthoates, extending far beyond simple functional group identification. As demonstrated, the technique is highly sensitive to positional isomerism, which governs the nature of hydrogen bonding within the molecular system. The position of the C=O stretching vibration serves as a robust and reliable indicator for distinguishing between isomers capable of forming intramolecular hydrogen bonds and those that are not. By following a validated experimental protocol and understanding the causal relationships between molecular structure and vibrational energies, researchers can confidently use FTIR spectroscopy to verify substance identity, assess purity, and gain deeper insights into the molecular behavior of these important pharmaceutical compounds.
References
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 8, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Retrieved February 8, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved February 8, 2026, from [Link]
-
Grabska, J., et al. (2020). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. The Journal of Physical Chemistry A. ACS Publications. Retrieved February 8, 2026, from [Link]
-
Roy, A., et al. (2013). Spectroscopic Study of a Typical Polyaromatic Hydrocarbon (Naphthalene) and a Biological π Acceptor (Folic acid) complex. International Journal of Chemical and Physical Sciences. Retrieved February 8, 2026, from [Link]
-
Paesani, F., & Voth, G. A. (2008). Effect of hydrogen bonding on infrared absorption intensity. The Journal of Chemical Physics. Retrieved February 8, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 8, 2026, from [Link]
-
Obradovic, M., et al. (2021). HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. Molecules. PMC. Retrieved February 8, 2026, from [Link]
-
Singh, V. K., & Singh, R. A. (2017). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. International Journal of Advanced Engineering, Management and Science. Retrieved February 8, 2026, from [Link]
-
Mattioda, A. L., et al. (2010). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal. IOP Publishing. Retrieved February 8, 2026, from [Link]
-
Patsnap. (2023). How to Identify Functional Groups in FTIR Spectra. Retrieved February 8, 2026, from [Link]
-
Krishnamurthi, S., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Journal of Molecular Structure. Retrieved February 8, 2026, from [Link]
-
Wang, S., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. PMC. Retrieved February 8, 2026, from [Link]
-
Mansoura University. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved February 8, 2026, from [Link]
-
Liu, R., et al. (2017). Preparation of Sodium Ligninsulfonate-Layered Double Hydroxide and Its Effects on Wood Flour/Polypropylene Composites During Accelerated UV Weathering. Journal of Wood Chemistry and Technology. Retrieved February 8, 2026, from [Link]
-
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A Comparative Guide to Hydroxynaphthoate and Benzoate as Corrosion Inhibitors
For researchers and professionals in materials science and chemical engineering, the selection of an effective corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. Among the vast array of organic inhibitors, aromatic carboxylates have distinguished themselves through their efficacy and relatively low environmental impact. This guide provides an in-depth comparison between two such compounds: the well-established sodium benzoate and the promising, though less documented, hydroxynaphthoate.
We will delve into their inhibition mechanisms, present a framework for their empirical evaluation, and provide the detailed protocols necessary for reproducible, side-by-side comparison. This document is designed not merely to present data, but to equip the researcher with the foundational knowledge and practical methodologies required to make informed decisions for specific applications.
Molecular Structure and Postulated Inhibition Mechanisms
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure, which dictates its ability to adsorb onto a metal surface and form a protective barrier.[1] The key structural differences between benzoate and this compound ions are central to their function.
-
Benzoate (C₆H₅COO⁻): Features a carboxylate group attached to a single benzene ring. It is a well-documented anodic inhibitor, particularly for steel and aluminum alloys.[2][3] The mechanism involves the adsorption of the benzoate ion onto the metal surface, which promotes the formation and stabilization of a passive oxide layer (e.g., γ-Fe₂O₃ on steel), thereby impeding the anodic dissolution of the metal.[2] The benzene ring's π-electrons contribute to the adsorption process.
-
This compound (HOC₁₀H₆COO⁻): This molecule possesses a more complex structure, featuring a carboxylate group and a hydroxyl (-OH) group on a naphthalene bicyclic aromatic system.[4][5] While direct, extensive corrosion studies are less common, its structure suggests a potent, multi-faceted inhibition mechanism. The larger naphthalene ring provides greater surface area coverage per molecule compared to the single benzene ring of benzoate. Furthermore, the presence of both the carboxylate and hydroxyl groups offers multiple active centers for adsorption and chelation with the metal surface, potentially forming a more stable and resilient protective film.[6] Organic molecules with heteroatoms like oxygen and polar functional groups are known to be effective adsorption centers.[6]
The following diagram illustrates the postulated difference in surface interaction between the two inhibitor molecules.
Caption: Fig 1. Postulated adsorption mechanisms of Benzoate vs. This compound.
Framework for Performance Evaluation
A rigorous comparison requires a multi-technique approach to quantify inhibition efficiency and elucidate the underlying mechanisms. The combination of gravimetric and electrochemical methods provides a comprehensive picture of inhibitor performance.
Caption: Fig 2. A comprehensive workflow for evaluating and comparing corrosion inhibitors.
Quantitative Performance Data
While direct comparative experimental data for this compound is sparse in the literature, we can present established data for sodium benzoate to serve as a performance benchmark. A study on a large, complex derivative, 2-Hydroxy-1-(2-Hydroxy-4-sulfo-1-Naphthylazo)-3-Naphthoic Acid, showed high efficiency on steel, suggesting the potential of the simpler this compound structure.[7][8]
Table 1: Exemplary Performance of Sodium Benzoate on Steel
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Technique | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|
| Mild Steel | Distilled Water | 0.5% | - | Effective Inhibition | [2] |
| Mild Steel | 0.03% NaCl Solution | 1.0 - 1.5% | - | Effective Inhibition | [2] |
| C38 Steel | 1M HCl | 10⁻³ M | Gravimetric | 93.8% |[7][8] |
Note: The data for C38 steel is for a complex derivative of naphthoic acid, HHSNNA, and is included to illustrate the potential of naphthoic structures.
Detailed Experimental Protocol: Potentiodynamic Polarization
To facilitate direct comparison, a standardized protocol is essential. Potentiodynamic polarization is a rapid electrochemical technique that provides critical data on corrosion rates and inhibition mechanisms.
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa, βc) for a metal in a corrosive medium with and without inhibitors.
Apparatus:
-
Potentiostat/Galvanostat with corresponding software.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested (e.g., mild steel coupon) with a defined surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area significantly larger than the WE.
-
-
Polishing equipment and materials (SiC papers, alumina slurry).
Procedure:
-
WE Preparation:
-
Mechanically polish the working electrode using successively finer grades of SiC paper (e.g., 400, 600, 800, 1200 grit).
-
Rinse with deionized water and ethanol, then dry in a stream of cool air.
-
Immediately mount the electrode in the electrochemical cell.
-
-
Cell Setup:
-
Fill the cell with the test solution (e.g., 3.5% NaCl solution, either uninhibited or containing a specific concentration of benzoate or this compound).
-
Assemble the three electrodes, ensuring the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.
-
-
Measurement:
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This steady-state potential is the corrosion potential (E_corr).
-
Begin the potentiodynamic scan. A typical range is from -250 mV to +250 mV relative to the measured E_corr, at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s) to maintain quasi-stationary conditions.
-
-
Data Analysis:
-
Plot the resulting potential (E) vs. the logarithm of the current density (log i). This is the Tafel plot.
-
Use the software's Tafel extrapolation function to determine the corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic branches back to the E_corr.
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [ (i_corr(blank) - i_corr(inhib)) / i_corr(blank) ] x 100 Where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inhib) is the corrosion current density with the inhibitor.
-
Analyze the shift in E_corr in the presence of the inhibitor. A significant shift in the anodic direction suggests an anodic inhibitor, a cathodic shift suggests a cathodic inhibitor, and a minimal shift suggests a mixed-type inhibitor.
-
Conclusion and Future Outlook
Sodium benzoate is a proven, effective corrosion inhibitor for a range of metals, functioning primarily by promoting a stable passive film. Its performance is well-documented and serves as a reliable industry benchmark.
This compound, while less studied, presents a compelling structural advantage. The larger aromatic system and additional hydroxyl functional group suggest a potential for superior surface coverage and stronger adsorption, leading to enhanced inhibition.[6][9] However, this hypothesis must be validated through rigorous experimental testing.
The experimental framework and protocols detailed in this guide provide a clear pathway for researchers to conduct a direct, quantitative comparison. By employing weight loss, potentiodynamic polarization, and EIS techniques, a comprehensive dataset can be generated to evaluate the relative performance of this compound against benzoate. Such studies will be crucial in expanding the palette of effective, next-generation corrosion inhibitors available to the industry.
References
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Madram, A. R., Shokri, F., Sovizi, M. R., & Kalhor, H. (2016). Aromatic Carboxylic Acids as Corrosion Inhibitors for Aluminium in Alkaline Solution. Portugaliae Electrochimica Acta, 34(6), 395-405. [Link]
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Jodeh, S. (2015). Investigation of the Corrosion Inhibition Behavior of C38 Steel in Hydrochloric Acid Solution by 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic Acid. Transactions of the Indian Institute of Metals, 68, 521-527. [Link]
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Geethamani, P., Kasthuri, P. K., & Prakash, P. (2024). Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. Journal of the Indian Chemical Society. [Link]
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Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2018). Relationship Between the Chemical Structure and the Corrosion Inhibition Properties of Some Organic Molecules: Challenges and Industrial Applications. Corrosion and Materials Degradation. [Link]
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Anoune, K., et al. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Molecules, 28(10), 4067. [Link]
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Madram, A. R., et al. (2016). Aromatic Carboxylic Acids as Corrosion Inhibitors for Aluminium in Alkaline Solution. Semantic Scholar. [Link]
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Verma, C., et al. (2021). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution. Materials, 14(19), 5757. [Link]
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Srhiri, A., et al. (1998). Protection of Steel by Aromatic Carboxylic Acid Corrosion Inhibitors. ResearchGate. [Link]
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Jodeh, S., et al. (2015). Investigation of the Corrosion Inhibition Behavior of C38 Steel in Hydrochloric Acid Solution by 2-Hydroxy-1-(2-Hydroxy-4-sulfo-1-Naphthylazo)-3-Naphthoic Acid. ResearchGate. [Link]
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Sanyal, S. (2018). Aromatic Metal Corrosion Inhibitors. MDPI. [Link]
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Review of organic corrosion inhibitors: application with respect to the main functional group. (n.d.). ResearchGate. [Link]
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3-Hydroxy-2-naphthoylamide as corrosion inhibitor for carbon steel in 1M HCl. (n.d.). ResearchGate. [Link]
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Inhibition mechanism and corrosion protection of mild steel in hydrochloric acid using 2-hydroxynaphthaldehyde thiosemicarbazone (2HNT): Experimental and theoretical analysis. (2024, June). ResearchGate. [Link]
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A Comparative Guide to Validating Hydroxynaphthoate Molecular Orientation: The Power of Polarized Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical landscape, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. For hydroxynaphthoate salts, a common counterion in drug formulation, the precise arrangement of molecules within a crystal lattice—its molecular orientation—can profoundly influence critical quality attributes such as solubility, dissolution rate, and ultimately, bioavailability. This guide provides a deep dive into the validation of this compound molecular orientation, presenting a robust, non-destructive method using Polarized Raman Spectroscopy and comparing it with alternative analytical techniques.
The Criticality of Molecular Orientation in this compound APIs
This compound, with its rigid, planar naphthalene ring system, is prone to forming anisotropic crystalline structures. This means its physical properties can vary depending on the direction of measurement. In a pharmaceutical tablet, if the this compound molecules are preferentially oriented, it can lead to variable dissolution rates depending on the tablet's face, impacting therapeutic efficacy and batch-to-batch consistency. Therefore, a reliable and validated method to characterize and control this orientation is not just an analytical exercise but a cornerstone of quality by design (QbD) in drug development.
The Principle: How Polarized Raman Spectroscopy Unveils Molecular Order
Raman spectroscopy probes the vibrational modes of molecules.[1] A vibrational mode is "Raman active" if it causes a change in the molecule's polarizability.[1][2] Polarized Raman spectroscopy leverages this principle by using a polarized laser source to excite the sample.
The intensity of a Raman-active band is maximized when the electric field of the incident laser is aligned with the direction of the maximum change in polarizability for that specific vibration.[3] For an anisotropic sample like a this compound crystal, rotating the sample (or the polarization plane of the laser) will cause the intensities of specific Raman bands to change systematically.[4][5] By measuring the Raman spectra with the laser polarization parallel and perpendicular to a defined crystal axis, one can quantify the degree of molecular orientation. For instance, the stretching mode of a C=C bond within the naphthalene ring will show maximum intensity when the laser polarization is aligned with the bond axis.
This technique is a powerful, non-destructive tool for studying the structure and orientation of molecules in anisotropic materials like crystals and polymers.[6][7][8]
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a validated method for determining the molecular orientation of a this compound salt in a single crystal or a compacted powder sample.
Step 1: Instrument and Sample Preparation
-
Instrument Calibration:
-
Turn on the Raman spectrometer and allow the laser to stabilize for at least 30 minutes.
-
Calibrate the spectrometer using a certified silicon (Si) wafer. The primary Si peak should be at 520.7 cm⁻¹. This ensures wavenumber accuracy.
-
-
Sample Mounting:
-
For a single crystal, identify the primary crystallographic axes (e.g., using a polarizing microscope). Mount the crystal on a rotating stage with one axis (e.g., the c-axis) aligned with the vertical (0°) direction of the laboratory frame.
-
For a compacted tablet, define a reference axis on the tablet surface (e.g., the direction of compaction).
-
-
Polarizer/Analyzer Setup:
-
Ensure high-quality polarizers are placed in both the incident laser path and the scattered light path.
-
Configure the setup for parallel (VV) and perpendicular (VH) polarization geometries. Porto's notation, A(BC)D, is often used to describe this, where A is the laser propagation direction, B is the incident polarization, C is the scattered polarization, and D is the scattered light direction.[3]
-
Step 2: Data Acquisition
-
Laser Selection: Use a laser wavelength that minimizes fluorescence from the sample, such as 785 nm.
-
Acquisition Parameters: Set an appropriate laser power, acquisition time, and number of accumulations to achieve a high signal-to-noise ratio without causing sample damage.
-
Parallel Polarization Measurement (VV):
-
Align the incident and collection polarizers to be parallel to the defined reference axis (0°).
-
Acquire the Raman spectrum.
-
-
Perpendicular Polarization Measurement (VH):
-
Rotate the collection polarizer by 90° relative to the incident polarizer.
-
Acquire the Raman spectrum.
-
-
Sample Rotation:
-
Rotate the sample stage by 90°.
-
Repeat steps 3 and 4 to acquire spectra along the orthogonal axis.
-
Step 3: Data Processing and Analysis
-
Baseline Correction: Apply a polynomial or asymmetric least squares (ALS) baseline correction to remove any fluorescence background.
-
Normalization: Normalize the spectra to a non-orientation-dependent band or a standard to allow for direct comparison of intensities.
-
Peak Analysis:
-
Identify Raman bands corresponding to specific vibrational modes of the this compound molecule (e.g., naphthalene ring breathing, C-O stretch). Density Functional Theory (DFT) simulations can aid in assigning these modes.[9]
-
Measure the peak intensity (or area) of these bands in the parallel and perpendicular spectra.
-
-
Calculate the Depolarization Ratio (ρ):
-
For each orientation-sensitive band, calculate the ratio: ρ = I(VH) / I(VV).
-
A significant difference in this ratio between the two sample orientations confirms anisotropy and preferential molecular orientation.
-
Caption: Experimental workflow for validating molecular orientation using Polarized Raman Spectroscopy.
Comparison with Alternative Techniques
While powerful, Polarized Raman Spectroscopy is one of several techniques available for solid-state characterization. The choice of method depends on the specific requirements of the analysis.[6]
-
Single-Crystal X-ray Diffraction (XRD): XRD is the gold standard for determining the precise atomic structure of a crystalline material, including the exact orientation of molecules in the unit cell.[10] However, it requires a high-quality single crystal, which may not be representative of the bulk powder used in formulations. It provides unparalleled detail but on a very localized scale.
-
Powder X-ray Diffraction (PXRD): PXRD is excellent for identifying crystal phases and determining crystallinity. While preferred orientation effects are observable as systematic variations in peak intensities, quantifying the degree of orientation is often less direct than with Raman spectroscopy.
-
Infrared (IR) Spectroscopy: Polarized IR spectroscopy can also be used to determine molecular orientation. However, Raman and IR are governed by different selection rules; a vibration must cause a change in the dipole moment to be IR-active.[2] For centrosymmetric molecules or crystal structures, modes can be exclusively Raman-active or IR-active, making the techniques complementary.[11] Furthermore, sample preparation for transmission IR can be more destructive (e.g., KBr pellets), and water absorption can be a significant interference.
Caption: Decision logic for selecting an analytical technique for molecular orientation studies.
Quantitative Comparison of Key Techniques
| Feature | Polarized Raman Spectroscopy | Single-Crystal XRD | Polarized IR Spectroscopy |
| Principle | Inelastic light scattering from molecular vibrations | Diffraction of X-rays by crystal lattice planes | Absorption of infrared light by molecular vibrations |
| Sample Type | Crystals, powders, tablets, films | High-quality single crystals | Films, KBr pellets, solutions |
| Sample Prep | Minimal, non-destructive | Requires suitable single crystal | Can be destructive (pellets) |
| Spatial Resolution | ~1 µm (Micro-Raman) | Millimeter scale (crystal size) | ~10-20 µm (Micro-IR) |
| Information | Molecular bond orientation, conformation, crystallinity | Absolute atomic coordinates, unit cell parameters | Functional group orientation |
| Key Advantage | High chemical specificity, non-destructive, versatile | Provides complete 3D structure | Complementary to Raman, sensitive to polar bonds |
| Limitations | Potential for fluorescence, weak signal | Requires high-quality single crystals | Water interference, often lower resolution |
Conclusion: The Validated Choice for Process Control
For the routine validation and quality control of this compound molecular orientation in a pharmaceutical manufacturing context, Polarized Raman Spectroscopy offers a superior blend of specificity, speed, and non-destructive analysis. While Single-Crystal XRD provides the definitive structure of an ideal crystal, Raman spectroscopy delivers actionable insights into the bulk material that is actually used in the final drug product.[12]
Its ability to probe specific chemical bonds provides a direct link between the spectral data and the molecular-level organization. By implementing a validated Raman method as described, researchers and drug developers can ensure the consistent solid-state properties of this compound APIs, leading to safer, more effective, and more reliable pharmaceutical products. The validation of such an analytical method is crucial to demonstrate its suitability for its intended purpose, adhering to guidelines like those from the ICH.[13][14]
References
- Observing molecular orientation in isotactic polypropylene films with polarized Raman spectroscopy. Thermo Fisher Scientific.
- Polarized Raman Spectroscopy Strategy for Molecular Orientation of Polymeric Fibers with Raman Tensors Deviating from the Molecular Frame.
- Polarized Raman Spectroscopy Characterizes the Molecular Structure and Orientation of Polymers. Thermo Fisher Scientific.
- Raman Spectroscopy Application in Anisotropic 2D Materials.
- (PDF) Polarized Raman Spectroscopy.
- Anisotropic Raman scattering and lattice orientation identification of 2M-WS2.
- Angle-Dependent Raman Scattering Studies on Anisotropic Properties of Crystalline Hexagonal 4H-SiC. PMC.
- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
- Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. PMC.
- Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.
- Raman active modes. DoITPoMS.
- Identifying all IR- and Raman-active vibrational modes in a molecule. Chemistry LibreTexts.
- Infrared and Raman Spectroscopy. University of the West Indies.
- X-ray crystallography. Wikipedia.
- Determining Molecular Orientation on Metal Nanoparticle Surface Through Surface-Enhanced Raman Spectroscopy and Density Functional Theory Simulations. The University of Liverpool Repository.
- Developing Portable Raman Spectroscopy Methods for Identification of Raw Materials Used in Pharmaceutical Development and Manufacturing. American Pharmaceutical Review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
